4-Ethynyl-2-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-4-5-9-7(2)6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKIVAAQROPWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719399 | |
| Record name | 4-Ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-56-0 | |
| Record name | 4-Ethynyl-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-2-methylpyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethynyl-2-methylpyridine CAS 30413-56-0 properties
An In-depth Technical Guide to 4-Ethynyl-2-methylpyridine: Synthesis, Properties, and Applications
Foreword
Welcome to a comprehensive technical guide on this compound (CAS 30413-56-0). As a senior application scientist, my goal is to provide researchers, chemists, and drug development professionals with a detailed and practical understanding of this versatile heterocyclic building block. This guide moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing self-validating protocols. The information herein is grounded in authoritative sources to ensure scientific integrity and empower your research endeavors.
Introduction and Significance
This compound, also known as (2-Methylpyridin-4-yl)acetylene or 4-Ethynyl-2-picoline, is a key intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne and a methyl group, makes it a valuable synthon for the construction of complex molecular architectures. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This unique combination of functional groups allows for the strategic introduction of the 2-methylpyridine core into a wide array of target molecules, making it particularly relevant in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical and spectroscopic characteristics of this compound are summarized below.
Physicochemical Properties
The physical and chemical properties of this compound determine its handling, storage, and reaction conditions.
| Property | Value | Source |
| CAS Number | 30413-56-0 | [2][3] |
| Molecular Formula | C₈H₇N | [3][4] |
| Molecular Weight | 117.15 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| Boiling Point | 188.9 ± 28.0 °C at 760 mmHg | |
| pKa (conjugate acid) | ~5.98 (estimated based on 4-methylpyridine) | [5] |
| Solubility | Soluble in water | [6] |
| Purity | Typically ≥98% | [7] |
Note: The pKa value is an estimation based on the parent compound, 4-methylpyridine. The ethynyl group may slightly alter the basicity of the pyridine nitrogen.
Spectroscopic Profile (Predicted)
While experimental spectra are best obtained from the supplier for a specific batch, the following provides an expert prediction of the key spectroscopic features of this compound, which is crucial for reaction monitoring and structural confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl, acetylenic, and pyridine ring protons.
-
Methyl Protons (C2-CH₃): A singlet around δ 2.5 ppm.
-
Pyridine Protons (H3, H5, H6): A set of signals in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, H3 and H5 will likely appear as doublets or singlets, while H6 will be a doublet. The proton adjacent to the nitrogen (H6) is expected to be the most downfield.
-
Acetylenic Proton (C≡C-H): A sharp singlet around δ 3.0-3.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Methyl Carbon (C2-CH₃): A signal around δ 20-25 ppm.
-
Pyridine Carbons: Signals in the range of δ 120-150 ppm, with the carbon bearing the methyl group (C2) and the carbon adjacent to the nitrogen (C6) appearing further downfield.
-
Alkynyl Carbons (C≡C-H): Two distinct signals between δ 70-90 ppm.
IR (Infrared) Spectroscopy:
-
C≡C-H stretch (terminal alkyne): A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C stretch: A weaker absorption around 2100-2200 cm⁻¹.
-
C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretches (aromatic and methyl): Absorptions around 2900-3100 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 117.[4]
-
Key Fragmentation: Loss of the acetylenic proton, the methyl group, or cleavage of the pyridine ring.
Synthesis and Reactivity
The synthetic utility of this compound is primarily centered around the reactivity of its terminal alkyne. It is both synthesized from and utilized in one of the most powerful C-C bond-forming reactions in modern organic chemistry: the Sonogashira coupling.
Synthetic Pathway via Sonogashira Coupling
The most logical and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This involves the reaction of a 4-halo-2-methylpyridine (typically bromo or iodo) with a protected acetylene source, followed by deprotection.
References
- 1. Heterocyclic Alkynes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 30413-56-0 [chemicalbook.com]
- 3. 30413-56-0|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 5. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. eMolecules this compound | 30413-56-0 | 1G | Purity: 98%, | Fisher Scientific [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-2-methylpyridine
Introduction
4-Ethynyl-2-methylpyridine is a crucial heterocyclic building block in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of a reactive terminal alkyne group and a pyridine ring imparts unique chemical properties, making it a valuable precursor for the synthesis of a diverse range of complex molecules.[1][2] The pyridine moiety offers a site for hydrogen bonding and coordination, while the ethynyl group serves as a versatile handle for carbon-carbon bond formation through reactions like "click" chemistry and Sonogashira couplings.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details, experimental protocols, and a comparative analysis of the available methodologies.
The principal and most widely employed method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][3] This palladium-catalyzed reaction provides an efficient means of forming a C(sp²)-C(sp) bond between a 4-halo-2-methylpyridine and a suitable alkyne source.[1][3][4] Alternative, though less common, routes include modifications of other functional groups on the pyridine ring. This guide will focus predominantly on the Sonogashira coupling, detailing the synthesis of the necessary precursors and the subsequent coupling and deprotection steps.
I. Synthesis of the Key Precursor: 4-Bromo-2-methylpyridine
A reliable synthesis of the starting material, 4-Bromo-2-methylpyridine, is paramount for the successful production of the target compound. This key intermediate is typically prepared from the readily available 2-Amino-4-methylpyridine via a Sandmeyer-type reaction.[5]
A. Diazotization and Bromination of 2-Amino-4-methylpyridine
The conversion of 2-Amino-4-methylpyridine to 4-Bromo-2-methylpyridine involves two main steps: the formation of a diazonium salt from the amino group, followed by its displacement with a bromide ion.[5]
Reaction Pathway:
Caption: Sandmeyer-type reaction for the synthesis of 4-Bromo-2-methylpyridine.
Experimental Protocol: Synthesis of 4-Bromo-2-methylpyridine[6]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-Amino-4-methylpyridine (10.1 g, 93.4 mmol) in 48% aqueous hydrobromic acid (165 mL) in a suitable reaction vessel. Cool the solution to -10°C with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite (7.04 g, 102 mmol) in water (165 mL) and pre-cool it to 0°C. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below -5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.
-
Workup: Carefully neutralize the reaction mixture by adding 4 M sodium hydroxide solution (400 mL). Extract the aqueous layer with tert-butyl methyl ether (3 x 150 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylpyridine | [6] |
| Key Reagents | HBr, NaNO₂ | [6] |
| Temperature | -10°C to room temperature | [6] |
| Reaction Time | 16.5 hours | [6] |
| Typical Yield | ~92% | [6] |
II. Sonogashira Coupling: The Core Synthesis of this compound
The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] In the context of this compound synthesis, this involves the coupling of 4-Bromo-2-methylpyridine with a protected alkyne, typically Trimethylsilylacetylene (TMSA), followed by a deprotection step.[1]
A. The Catalytic Cycle
The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
B. Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-methylpyridine with TMSA[7][8][9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-methylpyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) as both the solvent and base. Then, add trimethylsilylacetylene (TMSA, 1.2 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-methyl-4-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-methylpyridine | [7] |
| Alkyne Source | Trimethylsilylacetylene (TMSA) | [1] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | [8][9] |
| Copper Co-catalyst | CuI | [7][10] |
| Base/Solvent | Triethylamine (Et₃N) | [10] |
| Temperature | Room Temperature | [10][11] |
| Reaction Time | 16 hours | [10] |
III. Deprotection of the Silyl Group
The final step in the synthesis of this compound is the removal of the trimethylsilyl (TMS) protecting group. This is typically achieved under mild basic or fluoride-mediated conditions.[12][13][14]
A. Common Deprotection Methods
Several reagents can be employed for the deprotection of silyl-protected alkynes. The choice of method often depends on the other functional groups present in the molecule and the desired reaction conditions.
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for cleaving silicon-carbon bonds.[12][14] Other fluoride sources like potassium fluoride (KF) can also be used.[15]
-
Base-catalyzed hydrolysis: Mild bases such as potassium carbonate (K₂CO₃) in methanol can effectively remove the TMS group.[15]
-
Silver-catalyzed deprotection: For bulkier silyl groups like triisopropylsilyl (TIPS), silver fluoride (AgF) has been shown to be an efficient deprotection agent.[12][16]
B. Experimental Protocol: Deprotection of 2-methyl-4-((trimethylsilyl)ethynyl)pyridine[15][17]
-
Reaction Setup: Dissolve the crude 2-methyl-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq.) in methanol.
-
Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, 0.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.
| Parameter | Value | Reference |
| Starting Material | 2-methyl-4-((trimethylsilyl)ethynyl)pyridine | |
| Deprotecting Agent | K₂CO₃ (catalytic) | [15] |
| Solvent | Methanol | [15] |
| Temperature | Room Temperature | [15] |
| Reaction Time | 2-4 hours |
IV. Alternative Synthetic Approaches
While the Sonogashira coupling is the most prevalent method, other synthetic strategies for related ethynylpyridines have been reported, which could potentially be adapted for the synthesis of this compound.[1]
A. Castro-Stephens Coupling
A precursor to the Sonogashira reaction, the Castro-Stephens coupling involves the reaction of a pre-formed copper(I) acetylide with an aryl halide.[1] This method generally requires harsher reaction conditions compared to the Sonogashira coupling.[1]
B. From Vinylpyridines
An alternative route involves the transformation of a corresponding vinylpyridine.[1] This multi-step process typically includes the bromination of the vinyl group to form a dibromoethane intermediate, followed by a double dehydrobromination using a strong base to yield the alkyne.[1]
V. Conclusion
The synthesis of this compound is most efficiently and reliably achieved through a three-step sequence commencing with the Sandmeyer-type bromination of 2-Amino-4-methylpyridine. The subsequent Sonogashira cross-coupling with trimethylsilylacetylene, followed by a mild deprotection, provides the target compound in good overall yield. The methodologies and protocols detailed in this guide offer a comprehensive framework for researchers and professionals in drug development and materials science to access this valuable synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. reddit.com [reddit.com]
- 16. scielo.org.mx [scielo.org.mx]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Ethynyl-2-methylpyridine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-ethynyl-2-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of direct experimental studies on its conformation, this paper synthesizes data from related molecules, particularly 2-methylpyridine, and employs established principles of conformational analysis to build a robust theoretical model. Furthermore, we outline detailed experimental and computational workflows to encourage and guide future research aimed at definitively characterizing its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural nuances of functionalized pyridine derivatives.
Introduction: The Significance of Substituted Pyridines
The pyridine ring is a foundational scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a privileged structure in drug design. The introduction of substituents onto the pyridine core allows for the fine-tuning of steric and electronic properties, which in turn dictates molecular interactions and biological activity. This compound (Figure 1) is a compelling example, featuring a methyl group at the 2-position and an ethynyl group at the 4-position. The methyl group can influence solubility and metabolic stability, while the ethynyl group serves as a versatile synthetic handle, particularly in reactions like Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions ("click chemistry").
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for predicting its behavior in biological systems and for the rational design of novel molecules. This guide will delve into its structural components and propose its most likely conformational state.
Molecular Structure Analysis
The fundamental structure of this compound is composed of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This core is functionalized with a methyl (-CH₃) group at the C2 position and an ethynyl (-C≡CH) group at the C4 position.
| Property | Value | Source |
| Molecular Formula | C₈H₇N | --INVALID-LINK-- |
| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |
| SMILES | CC1=NC=CC(=C1)C#C | --INVALID-LINK-- |
| InChIKey | IBKIVAAQROPWIF-UHFFFAOYSA-N | --INVALID-LINK-- |
Below is a diagram illustrating the atomic numbering and connectivity of the molecule.
Theoretical Conformational Analysis
As of the date of this publication, there are no dedicated experimental or computational studies on the conformational analysis of this compound in the peer-reviewed literature. Therefore, this section provides a theoretical analysis based on well-established principles and data from analogous compounds.
Conformational Flexibility
The primary source of conformational flexibility in this compound arises from the rotation of the methyl group around the C2-C(methyl) single bond. The pyridine ring is a rigid, planar aromatic system, and the ethynyl group, with its sp-hybridized carbons, is linear and lies in the plane of the ring. Thus, the overall shape of the molecule is largely determined by the orientation of the methyl group's hydrogen atoms.
Methyl Group Rotation: Insights from 2-Methylpyridine
To understand the behavior of the methyl group in this compound, we can draw a strong analogy to 2-methylpyridine (α-picoline). Microwave spectroscopy studies on 2-methylpyridine have precisely determined the potential barrier to internal rotation of the methyl group. The V₃ potential, which represents the three-fold barrier to rotation, was determined to be approximately 258.4 cal/mol (about 1.08 kJ/mol)[1]. This is a very low energy barrier, indicating that at room temperature, the methyl group is in a state of nearly free rotation.
The preferred conformation of the methyl group in 2-methylpyridine is staggered with respect to the pyridine ring bonds. This means that one C-H bond of the methyl group will likely be oriented anti-periplanar to the C2-N1 bond of the ring to minimize steric hindrance. Due to the low rotational barrier, the molecule rapidly interconverts between its three equivalent staggered conformations.
Given that the ethynyl group at the 4-position is distant and does not introduce significant steric hindrance to the methyl group at the 2-position, it is highly probable that the rotational dynamics of the methyl group in this compound are very similar to those in 2-methylpyridine.
Predicted Overall Conformation
Based on the analysis above, the predicted lowest-energy conformation of this compound is one where the pyridine ring and the ethynyl group are coplanar. The methyl group will adopt a staggered conformation relative to the ring, with one of its C-H bonds likely eclipsing the C2-C3 bond to minimize steric interaction with the ring nitrogen's lone pair. However, due to the very low rotational barrier, it is more accurate to describe the methyl group as undergoing rapid rotation at ambient temperatures rather than residing in a single static conformation.
Proposed Research Workflows for Definitive Structural Characterization
To move beyond theoretical predictions, a combination of experimental and computational studies is necessary. The following workflows are proposed to definitively determine the molecular structure and conformation of this compound.
Experimental Workflow: Spectroscopy and Crystallography
A multi-pronged experimental approach will provide a comprehensive understanding of the molecule's structure in both the gas and solid phases.
Methodology:
-
Synthesis and Purification: The compound would first be synthesized and purified to a high degree to ensure the quality of spectroscopic and crystallographic data.
-
Microwave Spectroscopy: A sample would be analyzed in the gas phase using a pulsed-jet Fourier transform microwave spectrometer. This technique would yield highly precise rotational constants, from which an accurate molecular geometry (bond lengths and angles) can be determined. Furthermore, the fine splitting patterns in the spectra would allow for a precise determination of the V₃ rotational barrier of the methyl group.
-
X-ray Crystallography: Single crystals of the compound would be grown and subjected to X-ray diffraction. This would provide an unambiguous determination of the molecular conformation in the solid state and reveal intermolecular interactions, such as π-stacking or hydrogen bonding, in the crystal lattice.
-
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra in various solvents would confirm the molecular connectivity and provide insights into the electronic environment of the nuclei.
Computational Workflow: Quantum Chemical Calculations
In parallel with experimental work, computational modeling can provide a detailed picture of the molecule's potential energy surface and vibrational properties.
Methodology:
-
Geometry Optimization: The structure of this compound would be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or ωB97X-D) and a triple-zeta basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).
-
Potential Energy Surface Scan: To determine the rotational barrier of the methyl group, a relaxed potential energy surface scan would be performed by systematically rotating the H-C-C-N dihedral angle in small increments (e.g., 10°) and optimizing the rest of the molecule at each step. The energy difference between the minimum and maximum points on the resulting curve would yield the rotational barrier.
-
Spectra Prediction: NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) to be compared with experimental data.
Predicted Spectroscopic Signatures
While awaiting experimental data, we can predict the key features of the NMR and IR spectra of this compound based on its structure.
-
¹H NMR:
-
A singlet for the methyl protons (~2.5 ppm).
-
A singlet for the acetylenic proton (~3.1 ppm).
-
Three distinct signals in the aromatic region for the pyridine ring protons (likely between 7.0 and 8.5 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon (~24 ppm).
-
Two signals for the sp-hybridized ethynyl carbons (~80-90 ppm).
-
Five distinct signals for the pyridine ring carbons (~120-150 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A sharp, weak C≡C stretching vibration around 2100-2260 cm⁻¹.
-
A sharp, characteristic ≡C-H stretching vibration around 3300 cm⁻¹.
-
C-H stretching vibrations for the methyl and aromatic protons in the 2850-3100 cm⁻¹ region.
-
C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
Conclusion and Future Outlook
This compound is a molecule with significant potential as a building block in various chemical disciplines. Based on a theoretical analysis grounded in data from 2-methylpyridine, its overall structure is predicted to be planar, with the primary conformational freedom being the low-barrier rotation of the 2-methyl group.
This technical guide has not only provided a robust theoretical framework for understanding the molecule's structure but has also laid out a clear and actionable roadmap for its definitive experimental and computational characterization. The proposed workflows, if executed, would provide a wealth of data that would be invaluable for the future application of this versatile compound in drug discovery and materials science. It is our hope that this guide will stimulate further research into this and related substituted pyridines.
References
Spectroscopic Characterization of 4-Ethynyl-2-methylpyridine: A Technical Guide for Researchers
An In-depth Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Synthetic Building Block.
Introduction
4-Ethynyl-2-methylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combining the aromaticity of the pyridine ring with the linear geometry of the ethynyl group, makes it a valuable building block in the synthesis of complex molecular architectures. As a Senior Application Scientist, this guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural confirmation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this compound.
The structural elucidation of a novel or synthesized compound like this compound is fundamentally reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. This guide will delve into the predicted spectroscopic data for this compound, supported by established principles of spectroscopic interpretation and detailed experimental protocols.
Molecular Structure and Atom Labeling
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are labeled as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.4 - 8.6 | d | ~5 |
| H-5 | 7.2 - 7.4 | d | ~5 |
| H-3 | 7.1 - 7.3 | s | - |
| Acetylenic H | 3.1 - 3.3 | s | - |
| Methyl H | 2.5 - 2.7 | s | - |
Expert Interpretation of the ¹H NMR Spectrum
The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituents.[1]
-
H-6: This proton, being in the alpha position to the nitrogen, is expected to be the most deshielded and appear at the lowest field (highest ppm).[1] It will likely appear as a doublet due to coupling with H-5.
-
H-5: This proton is in the beta position to the nitrogen and will be more shielded than H-6. It should appear as a doublet from coupling to H-6.
-
H-3: This proton is adjacent to the methyl-substituted carbon and the ethynyl-substituted carbon. With no adjacent protons to couple with, it is expected to be a singlet.
-
Acetylenic Proton: The proton of a terminal alkyne typically resonates in the range of 2.5-3.5 ppm.[2] Due to the electronic effects of the pyridine ring, a shift towards the higher end of this range is anticipated.
-
Methyl Protons: The methyl group at the 2-position will appear as a singlet in the typical alkyl region, around 2.5 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 seconds
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-6 | 148 - 152 |
| C-4 | 140 - 145 |
| C-5 | 123 - 127 |
| C-3 | 120 - 124 |
| C≡CH | 80 - 85 |
| C≡CH | 78 - 82 |
| CH₃ | 22 - 26 |
Expert Interpretation of the ¹³C NMR Spectrum
The electronegative nitrogen atom significantly influences the chemical shifts of the pyridine ring carbons.
-
C-2 and C-6: The carbons alpha to the nitrogen are the most deshielded. C-2, being substituted with a methyl group, will have a slightly different chemical shift than C-6.
-
C-4: The carbon bearing the ethynyl group will also be significantly deshielded.
-
C-3 and C-5: The carbons beta to the nitrogen are the most shielded of the aromatic carbons.
-
Alkynyl Carbons: The sp-hybridized carbons of the ethynyl group typically appear in the 65-90 ppm range. The carbon attached to the pyridine ring will likely be at a slightly different shift than the terminal carbon.
-
Methyl Carbon: The methyl carbon will appear at a characteristic high-field shift.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated solution (20-50 mg in 0.6 mL of solvent) is often beneficial due to the lower natural abundance of ¹³C.[3]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Technique: Proton-decoupled
-
Number of scans: 512-2048 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, with a line broadening of 1-2 Hz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C≡C stretch (alkyne) | 2100 - 2260 | Weak to medium, sharp |
| C=N, C=C stretch (aromatic ring) | 1400 - 1600 | Medium to strong |
Expert Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
-
≡C-H Stretch: A strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of a terminal alkyne.[2][4]
-
C≡C Stretch: A weak to medium, sharp absorption in the 2100-2260 cm⁻¹ region is characteristic of the carbon-carbon triple bond.[5]
-
Aromatic C-H and Ring Vibrations: The absorptions for the aromatic C-H stretches and the C=C and C=N stretching vibrations of the pyridine ring will be present in their expected regions.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample compartment.
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₈H₇N, which corresponds to a monoisotopic mass of approximately 117.0578 g/mol .[7]
| Ion | Predicted m/z | Identity |
| [M]⁺˙ | 117 | Molecular Ion |
| [M-H]⁺ | 116 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 102 | Loss of a methyl radical |
| [M-HCN]⁺˙ | 90 | Loss of hydrogen cyanide |
Expert Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The most important piece of information from the mass spectrum is the molecular ion peak ([M]⁺˙), which corresponds to the molecular weight of the compound. For this compound, this is expected at m/z 117.
-
Fragmentation Pattern: The fragmentation of pyridine derivatives can be complex. Common fragmentation pathways include the loss of small, stable molecules or radicals.[8] The loss of a hydrogen radical from the molecular ion is a common fragmentation. The loss of the methyl group (a radical of mass 15) is also a likely fragmentation pathway. The pyridine ring can also fragment, for instance, by losing hydrogen cyanide (HCN, mass 27).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like this, GC-MS is a suitable method.
-
Ionization: Electron Impact (EI) is a common ionization technique that will produce the molecular ion and a characteristic fragmentation pattern.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Workflow and Visualization
The spectroscopic analysis of a compound like this compound follows a logical workflow to confirm its structure and purity.
Caption: A typical workflow for the synthesis and spectroscopic characterization of a target compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on established principles, it serves as an authoritative reference for researchers working with this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality data, ensuring the reliability of experimental results. A thorough understanding of these spectroscopic techniques is indispensable for scientists in drug discovery and materials science who rely on the precise characterization of novel chemical entities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
Physical and chemical properties of 4-Ethynyl-2-methylpyridine
An In-depth Technical Guide: Physical and Chemical Properties of 4-Ethynyl-2-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, combining a pyridine core, a reactive terminal alkyne, and a methyl group, offers a versatile platform for synthesizing complex molecules. This guide provides a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity. We present field-proven insights into its synthetic utility, including a detailed protocol for its preparation via Sonogashira coupling. Safety, handling, and storage procedures are also outlined to ensure its effective and safe application in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: A Versatile Heterocyclic Intermediate
The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved pharmaceuticals that span a wide range of therapeutic areas.[1] this compound emerges as a particularly valuable derivative, integrating three key functional motifs. The pyridine nitrogen imparts basicity and influences the molecule's electronic properties, the methyl group at the 2-position modulates reactivity and provides a potential point for further functionalization, and the terminal alkyne at the 4-position is a highly versatile handle for modern synthetic transformations.
The significance of this compound is highlighted by its incorporation into potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5).[2] These antagonists are critical research tools and potential therapeutics for central nervous system (CNS) disorders, including anxiety and addiction.[2] Beyond neuropharmacology, the terminal alkyne makes this compound an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling its use in bioconjugation, polymer science, and the development of functional materials.[3] This guide serves to consolidate the known and predicted properties of this molecule to facilitate its application in these cutting-edge fields.
Molecular Structure and Identification
Correctly identifying a chemical entity is the foundation of sound scientific work. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 30413-56-0 | [4][5][6] |
| Molecular Formula | C₈H₇N | [3][5][7] |
| Molecular Weight | 117.15 g/mol | [3] |
| Canonical SMILES | CC1=NC=CC(C#C)=C1 | [5][7] |
| InChI Key | IBKIVAAQROPWIF-UHFFFAOYSA-N | [7] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.
| Property | Value / Description | Rationale and References |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Based on analogous compounds like 2-ethynylpyridine (liquid) and 2-methylpyridine (liquid).[8] |
| Boiling Point | Data not available. | N/A |
| Melting Point | Data not available. | N/A |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF, DMSO). Limited solubility in non-polar solvents like hexanes. | The pyridine ring provides polarity, while the hydrocarbon portions (methyl, ethynyl) enhance organosolubility. 2-Amino-4-methylpyridine is noted to be soluble in water and alcohols. |
| pKa (of conjugate acid) | Estimated: ~5.5 - 5.8 | The pKa of the conjugate acid of 2-methylpyridine is ~5.96.[8][9][10] The ethynyl group at the 4-position is weakly electron-withdrawing, which is expected to slightly reduce the basicity of the pyridine nitrogen compared to the parent picoline. |
| logP (predicted) | 1.5 | [7][11] This value suggests moderate lipophilicity, a common feature in drug candidates. |
Spectroscopic Profile (Predicted)
| Technique | Expected Features |
| ¹H NMR | δ ~8.4-8.5 ppm (d, 1H): Proton at C6 (adjacent to N).δ ~7.1-7.3 ppm (m, 2H): Protons at C3 and C5.δ ~3.2-3.4 ppm (s, 1H): Acetylenic proton (-C≡C-H).δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃). |
| ¹³C NMR | δ ~158-160 ppm: C2 (attached to methyl).δ ~148-150 ppm: C6.δ ~120-125 ppm: Aromatic CH carbons (C3, C5).δ ~130-135 ppm: C4 (attached to alkyne).δ ~83 ppm: Quaternary alkyne carbon (-C≡C-H).δ ~78 ppm: Terminal alkyne carbon (-C≡C-H).δ ~24 ppm: Methyl carbon (-CH₃). |
| Infrared (IR) | ~3300 cm⁻¹ (strong, sharp): ≡C-H stretch.~3050 cm⁻¹ (weak): Aromatic C-H stretch.~2950 cm⁻¹ (weak): Aliphatic C-H stretch.~2110 cm⁻¹ (weak, sharp): C≡C stretch.~1600, 1480 cm⁻¹ (medium): Pyridine ring C=C and C=N stretching vibrations. |
| Mass Spec. (EI) | m/z 117 (M⁺): Molecular ion peak.m/z 116: [M-H]⁺, loss of the acetylenic proton.m/z 91: [M-C₂H₂]⁺, loss of acetylene. |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups. The terminal alkyne is, by far, the most versatile handle for derivatization.
Caption: Key reaction pathways for this compound.
-
Sonogashira Coupling: As a terminal alkyne, the compound readily participates in palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is fundamental for creating C(sp)-C(sp²) bonds, enabling the construction of complex conjugated systems often found in pharmaceuticals and organic electronics.[13]
-
Click Chemistry (CuAAC): The ethynyl group is an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a premier choice for bioconjugation, drug discovery, and materials science applications.
-
Other Alkyne Reactions: It can also undergo other classical alkyne transformations, including Glaser coupling to form symmetrical diynes, and hydration to form the corresponding methyl ketone.
-
Pyridine Ring Reactivity: The lone pair on the pyridine nitrogen is basic and nucleophilic. It can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide or alkylated with alkyl halides to form quaternary pyridinium salts. These transformations alter the electronic properties of the ring and can be used to tune the compound's characteristics.
Synthesis and Purification Protocol
A reliable synthesis is crucial for utilizing any building block. The most direct and common approach to synthesizing this compound is through a Sonogashira coupling of a suitable halopyridine precursor, followed by deprotection.
Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-2-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq) via syringe. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, 1.2 eq) dropwise to the stirring solution.
-
Coupling Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting 4-bromo-2-methylpyridine is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The result is the crude TMS-protected intermediate.
-
Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 2-3 hours.
-
Final Isolation: Once the deprotection is complete (monitored by TLC), remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS, comparing the results to the predicted profiles in Section 4.0.
Safety, Handling, and Storage
Proper handling is paramount for laboratory safety and maintaining compound integrity. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds can guide safe practices.
-
Hazard Profile (Inferred): Likely to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14][15][16] Pyridine derivatives often have a strong, unpleasant odor.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][15]
-
Handling: Avoid breathing vapors. Avoid contact with skin, eyes, and clothing. Use spark-proof tools, as pyridine derivatives can be flammable.[16]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong acids.[5][14] Recommended storage temperature is 2-8°C.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Conclusion
This compound stands out as a high-value synthetic intermediate with significant potential in drug discovery and advanced materials. Its well-defined reactive sites—the terminal alkyne and the pyridine nitrogen—allow for predictable and versatile chemical modifications. By understanding its fundamental physicochemical properties, spectroscopic signatures, and reactivity, researchers can confidently and effectively incorporate this building block into complex synthetic campaigns, accelerating the development of novel molecules with tailored functions.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 30413-56-0 [amp.chemicalbook.com]
- 5. 30413-56-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 30413-56-0 [chemicalbook.com]
- 7. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]
- 8. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 9. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mVOC 4.0 [bioinformatics.charite.de]
- 11. PubChemLite - 2-ethynyl-4-methylpyridine (C8H7N) [pubchemlite.lcsb.uni.lu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 4-Ethynyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyne in 4-ethynyl-2-methylpyridine, a versatile building block in medicinal chemistry and materials science. The strategic placement of the electron-donating methyl group at the 2-position of the electron-withdrawing pyridine ring creates a unique electronic and steric environment that modulates the reactivity of the ethynyl moiety. This guide delves into the core principles governing its participation in key synthetic transformations, including Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), C-H activation, and cycloaddition reactions. By synthesizing theoretical underpinnings with practical, field-proven insights, this document serves as an essential resource for researchers seeking to leverage the distinct chemical properties of this important synthetic intermediate.
Introduction: The Unique Electronic and Steric Profile of this compound
The pyridine ring is a cornerstone in pharmaceutical sciences, with its derivatives being integral to a vast number of approved drugs.[1] The introduction of a terminal alkyne at the 4-position provides a versatile handle for molecular elaboration through a variety of reliable coupling reactions. In this compound, the presence of a methyl group at the 2-position introduces a subtle yet significant perturbation of the electronic and steric landscape of the molecule, influencing the reactivity of the terminal alkyne.
The pyridine ring is inherently electron-deficient, which acidifies the terminal alkyne's proton, facilitating its deprotonation and participation in metal-catalyzed reactions. The methyl group, being electron-donating, can partially counteract the electron-withdrawing nature of the pyridine ring.[2][3] This can have a nuanced effect on the rates and efficiencies of various reactions. Furthermore, the steric bulk of the methyl group in proximity to the nitrogen atom can influence the coordination of the pyridine to metal catalysts, a key step in many transformations.[4]
This guide will explore the practical implications of these electronic and steric factors on the key reactions of the terminal alkyne in this compound.
Sonogashira Cross-Coupling: A Workhorse Reaction
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental tool for the construction of carbon-carbon bonds.[5][6] For this compound, this reaction provides a direct route to a diverse array of substituted pyridine derivatives.
Mechanistic Considerations
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The key steps include the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The nitrogen atom of the pyridine ring can coordinate to the palladium center, which can influence the catalytic activity. The presence of the 2-methyl group in this compound may introduce steric hindrance that affects this coordination, potentially modulating the reaction rate.
Experimental Protocol: A Representative Sonogashira Coupling
The following protocol provides a general procedure for the Sonogashira coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Diagram of the Sonogashira Coupling Workflow:
Caption: Workflow for a typical Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl bromide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (1-5 mol%), CuI (2-10 mol%), and PPh₃ (2-10 mol%).
-
Add the anhydrous, degassed solvent and the base (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 10-15 minutes, then heat to the desired temperature (typically 50-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Sonogashira Coupling Conditions and Yields
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-2,2'-bipyridine | Pd(PPh₃)₄ / CuI | Toluene/Argon | Toluene | RT | High | [8] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Moderate | [5] |
| Aryl Bromides | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 70 | Good | [9] |
| Aryl Iodides | Nanosized MCM-41-Pd / CuI | Et₃N | Toluene | 100 | Excellent | [10] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11][12] This reaction is particularly valuable in drug discovery and bioconjugation due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][13]
Mechanistic Principles
The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise manner to form the triazole ring.[] The reaction is typically carried out using a copper(II) salt in the presence of a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ.[11]
Experimental Protocol: A General Procedure for CuAAC
The following is a general protocol for the CuAAC reaction of this compound with an organic azide.
Diagram of the CuAAC Workflow:
Caption: Workflow for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in a suitable solvent mixture, such as 1:1 tert-butanol/water.
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (1-10 mol%).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (5-20 mol%).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Table 2: Typical CuAAC Reaction Conditions
| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Reference |
| Terminal Alkyne | Organic Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | RT | [15] |
| Biomolecule-Alkyne | Cargo-Azide | CuSO₄ / Sodium Ascorbate / THPTA | Aqueous Buffer | RT | [3] |
C-H Activation: A Modern Approach to Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the formation of new chemical bonds.[16] While the terminal C-H bond of the alkyne is the most acidic and reactive, C-H activation can also be directed to other positions on the pyridine ring, offering alternative pathways for molecular diversification.
Rhodium-catalyzed C-H activation, in particular, has been extensively studied for the functionalization of pyridines and other heterocycles.[17][18] The pyridine nitrogen can act as a directing group, guiding the metal catalyst to a specific C-H bond for cleavage and subsequent reaction with a coupling partner. The 2-methyl group in this compound could potentially influence the regioselectivity of such C-H activation reactions.
Cycloaddition Reactions: Building Molecular Complexity
The alkyne moiety of this compound can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.[7][19] This [4+2] cycloaddition with a conjugated diene provides a direct route to the synthesis of complex, fused-ring systems.
The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing nature of the pyridine ring. The reaction is typically performed at elevated temperatures, and the regioselectivity is governed by the electronic properties of both the diene and the dienophile.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in bioactive molecules.[20][21] The ability to readily introduce a wide range of substituents via the reactions discussed above allows for the rapid generation of compound libraries for high-throughput screening.
In materials science, the rigid, linear nature of the ethynylpyridine unit makes it an attractive building block for the construction of conjugated polymers and other organic materials with interesting electronic and photophysical properties.
Conclusion
This compound is a valuable and versatile building block whose reactivity is governed by the interplay of the electron-withdrawing pyridine ring and the electron-donating 2-methyl group. This guide has provided an in-depth overview of its participation in key synthetic transformations, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, C-H activation, and cycloaddition reactions. The provided protocols and mechanistic insights serve as a practical resource for researchers aiming to harness the synthetic potential of this important molecule in the fields of drug discovery, materials science, and beyond.
References
- 1. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 2. broadpharm.com [broadpharm.com]
- 3. scispace.com [scispace.com]
- 4. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Recyclable rhodium-catalyzed C–H activation/[4 + 2] annulation with unconventional regioselectivity at ambient temperature: experimental development and mechanistic insight - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rhodium-catalyzed C–C coupling reactions via double C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to 4-Ethynyl-2-methylpyridine for Advanced Research and Development
This guide provides an in-depth overview of 4-Ethynyl-2-methylpyridine (CAS No. 30413-56-0), a key building block for researchers in medicinal chemistry and materials science. We will explore its commercial availability, key suppliers, safe handling protocols, and its application in pivotal synthetic reactions, offering a comprehensive resource for scientists and drug development professionals.
Introduction: The Significance of the Ethynyl-Pyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl ring often enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The introduction of a terminal alkyne group, as in this compound, unlocks a versatile chemical handle for a variety of powerful and efficient coupling reactions.
This terminal alkyne functionality makes this compound an ideal substrate for reactions such as the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry," and the Sonogashira cross-coupling reaction.[3][4] These reactions are fundamental in modern drug discovery for their high yields, broad functional group tolerance, and mild reaction conditions, enabling the rapid synthesis of compound libraries and complex molecular architectures.[3][4][5] The methyl group at the 2-position provides an additional point of steric and electronic differentiation, allowing for fine-tuning of molecular properties.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of chemical suppliers, primarily for research and development purposes. Purity levels are typically high, suitable for sensitive catalytic reactions. Below is a comparative table of offerings from prominent suppliers.
| Supplier | CAS Number | Purity/Grade | Available Quantities | Storage Conditions |
| BLD Pharm | 30413-56-0 | >95% | 1g, 5g, 10g | Sealed in dry, 2-8°C[6] |
| Fisher Scientific | 30413-56-0 | 98% | 1g | Room Temperature |
| Ambeed | 30413-56-0 | >97% | 1g, 5g, 10g | Room Temperature |
| CymitQuimica | 30413-56-0 | 98% | 100mg, 250mg, 1g, 5g, 10g | Room Temperature |
| J & K SCIENTIFIC | 30413-56-0 | 95% | 1g | Not Specified |
Note: This information is subject to change. Researchers should always consult the supplier's website and Certificate of Analysis (CoA) for the most current data before purchase.
Synthesis and Chemical Properties Overview
While this guide focuses on commercial availability, understanding the synthetic origin of this compound provides valuable context. The synthesis of substituted methylpyridines can be achieved through various catalytic methods, often involving the condensation of compounds like acetylene and ammonia over heterogeneous catalysts.[7] The ethynyl group is typically introduced via a Sonogashira coupling of a halogenated pyridine precursor (e.g., 4-iodo-2-methylpyridine) with a protected acetylene source, followed by deprotection.
Key Chemical Properties:
-
Molecular Formula: C₈H₇N[8]
-
Molecular Weight: 117.15 g/mol [8]
-
Appearance: Typically a solid
-
SMILES: CC1=NC=CC(C#C)=C1[8]
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for the compound and structurally related chemicals.[9][10]
Hazard Identification (Based on GHS Classification):
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[8]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.[10]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.[10]
-
Keep away from heat, sparks, and open flames.[10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
-
Some suppliers recommend refrigerated storage (2-8°C) and keeping the compound under an inert atmosphere.[6] Always follow the specific storage instructions provided by the supplier.
Key Applications & Experimental Protocols
The primary utility of this compound lies in its function as a versatile building block in organic synthesis. Its terminal alkyne is a gateway to diverse molecular structures via two main reaction pathways.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction forms a stable 1,2,3-triazole linkage between the alkyne of this compound and an azide-containing molecule. This is a cornerstone of "click chemistry," valued for its efficiency and biocompatibility.[3]
Caption: Workflow for a typical CuAAC (Click Chemistry) reaction.
Representative CuAAC Protocol:
-
Preparation: Prepare stock solutions of the catalyst components: 100 mM CuSO₄ in water, 200 mM of a stabilizing ligand like THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).
-
Catalyst Pre-complexation: In a microfuge tube, incubate the CuSO₄ solution with the THPTA ligand solution in a 1:2 ratio for several minutes.
-
Reaction Setup: In a separate reaction vial, dissolve the organic azide (1.5 equivalents) and this compound (1.0 equivalent) in a suitable solvent (e.g., PBS, DMSO, tBuOH/water).
-
Initiation: Add the pre-complexed THPTA/CuSO₄ solution to the reaction mixture.
-
Reaction: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.
-
Incubation: Protect the reaction from light and allow it to proceed for 30-60 minutes at room temperature.
-
Work-up: The product can then be isolated via standard methods such as filtration, extraction, or chromatography.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I).[4]
Caption: General workflow for the Sonogashira cross-coupling reaction.
Representative Sonogashira Coupling Protocol:
-
Inert Atmosphere: To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.), the copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq.), the aryl/vinyl halide (1.0 eq.), and this compound (1.1-1.5 eq.).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Purification: The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
This compound is a commercially accessible and highly valuable building block for researchers engaged in the synthesis of novel chemical entities. Its terminal alkyne functionality provides a reliable entry point for powerful synthetic transformations like the CuAAC and Sonogashira coupling reactions. By understanding its commercial sources, adhering to strict safety protocols, and applying established experimental procedures, scientists can effectively leverage this compound to accelerate their research and development programs in medicinal chemistry and materials science.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 30413-56-0|this compound|BLD Pharm [bldpharm.com]
- 4. 30413-56-0 | this compound | Alkynyls | Ambeed.com [ambeed.com]
- 5. angenechemical.com [angenechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Emerging Potential of 4-Ethynyl-2-methylpyridine Derivatives in Oncology Drug Discovery: A Technical Guide
Introduction: The Strategic Importance of Privileged Scaffolds in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the pyridine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs.[1][2] Its prevalence is a testament to its remarkable versatility, enabling a diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[2] The nitrogen atom within the pyridine ring is a key feature, participating in crucial hydrogen bonding interactions with biological targets, thereby enhancing the pharmacokinetic profiles of drug candidates.[1]
This guide focuses on a specific, yet largely unexplored, class of pyridine compounds: 4-ethynyl-2-methylpyridine derivatives . The introduction of an ethynyl group at the 4-position and a methyl group at the 2-position of the pyridine ring presents a unique combination of structural features that suggests significant potential for biological activity, particularly in the realm of oncology. The reactive ethynyl group offers a versatile handle for synthetic modifications, allowing for the construction of complex molecular architectures, while the methyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will explore the prospective biological activities of this compound derivatives, drawing upon the established knowledge of structurally related compounds. We will delve into potential mechanisms of action, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their application in the development of next-generation therapeutics.
I. Synthetic Strategies and Derivatization Potential
The synthesis of this compound derivatives can be approached through various established organic chemistry methodologies. A common strategy involves the Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this context, a protected form of acetylene can be coupled with a 4-halo-2-methylpyridine derivative, followed by deprotection to yield the desired this compound core.
The true potential of this scaffold lies in its derivatization capabilities. The terminal alkyne of the 4-ethynyl group is a versatile functional group that can participate in a wide array of chemical transformations, including:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to link the this compound core to a wide variety of azide-containing molecules, enabling the rapid synthesis of large compound libraries for screening.
-
Coupling Reactions: Further Sonogashira or other cross-coupling reactions can be employed to introduce additional complexity and diversity to the molecule.
-
Addition Reactions: The triple bond of the ethynyl group can undergo various addition reactions, allowing for the introduction of different functional groups and the modification of the compound's overall shape and polarity.
This synthetic tractability allows for the systematic exploration of the structure-activity relationship (SAR), a critical aspect of drug discovery aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.
II. Postulated Biological Activities and Mechanisms of Action
Based on the extensive research into pyridine-containing compounds and other kinase inhibitors, we can postulate several promising biological activities for this compound derivatives.
A. Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyridine derivatives against a wide range of cancer cell lines.[3][4] This activity is often attributed to their ability to interfere with critical cellular processes such as cell division, signal transduction, and angiogenesis.
Hypothesized Anticancer Mechanisms:
-
Kinase Inhibition: A primary and highly probable mechanism of action for this compound derivatives is the inhibition of protein kinases. Kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The pyridine scaffold is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The 4-ethynyl and 2-methyl substituents can be tailored to enhance binding affinity and selectivity for specific kinases.
-
Induction of Apoptosis: Many effective anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Pyridine derivatives have been shown to trigger apoptotic pathways through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[5]
-
Cell Cycle Arrest: Uncontrolled cell proliferation is a fundamental characteristic of cancer. Compounds that can arrest the cell cycle at specific checkpoints can prevent cancer cells from dividing and lead to their demise. It is plausible that this compound derivatives could induce cell cycle arrest, a common mechanism for kinase inhibitors.[5]
B. Kinase Inhibition: A Deeper Dive
The potential of this compound derivatives as kinase inhibitors warrants a more detailed examination. Several key kinase families are implicated in cancer progression and represent attractive targets for these compounds.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a promising strategy for cancer treatment, as it targets both tumor cell proliferation and angiogenesis.[6][7] The pyridine scaffold is a common feature in reported dual EGFR/VEGFR-2 inhibitors.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[8] Pyridine-based compounds have been successfully developed as CDK inhibitors.
-
Glycogen Synthase Kinase 3β (GSK3β): GSK3β is involved in multiple signaling pathways related to cell survival, proliferation, and differentiation. Its inhibition is being explored as a therapeutic strategy for various diseases, including cancer.[8]
-
c-Met: The c-Met receptor tyrosine kinase plays a crucial role in tumor growth, invasion, and metastasis. Dual inhibitors of c-Met and other kinases like VEGFR-2 are actively being pursued.[9]
The following diagram illustrates a simplified signaling pathway that could be targeted by this compound derivatives.
Caption: Potential inhibition of key signaling pathways by this compound derivatives.
III. Experimental Protocols for Biological Evaluation
A systematic and rigorous evaluation of the biological activity of novel this compound derivatives is crucial. The following section outlines key in vitro assays that form the foundation of such an investigation.
A. In Vitro Anticancer Activity Screening
The initial step in assessing the potential of these compounds is to determine their cytotoxic effects on a panel of human cancer cell lines.
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Table 1: Hypothetical In Vitro Cytotoxicity Data for a this compound Derivative (Compound A)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 0.8 |
| PC-3 | Prostate Cancer | 3.1 |
B. Kinase Inhibition Assays
To investigate the hypothesis that this compound derivatives act as kinase inhibitors, specific enzymatic assays are required.
1. In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This type of assay measures the activity of a specific kinase in the presence of an inhibitor.
-
Principle: The assay measures the amount of ATP remaining in the reaction after a kinase reaction. The less ATP remaining, the more active the kinase. A luminescent signal is generated that is proportional to the amount of ATP.
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add various concentrations of the this compound derivative to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a kinase detection reagent that stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value for kinase inhibition.
Table 2: Hypothetical Kinase Inhibition Profile for Compound A
| Kinase Target | IC50 (nM) |
| EGFR | 50 |
| VEGFR-2 | 75 |
| CDK2 | 200 |
| GSK3β | >1000 |
| c-Met | 150 |
C. Apoptosis and Cell Cycle Analysis
To further elucidate the mechanism of action, it is important to assess the effects of the compounds on apoptosis and the cell cycle.
1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a defined period.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This flow cytometry assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Cell Treatment: Treat cells with the compound for a specific duration.
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain them with a solution containing PI and RNase (to remove RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram showing the distribution of cells in each phase of the cell cycle.
-
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound derivatives.
Caption: Experimental workflow for the evaluation of this compound derivatives.
IV. Conclusion and Future Directions
While the direct biological activities of this compound derivatives are yet to be extensively reported, the foundational knowledge of pyridine-based compounds in medicinal chemistry provides a strong rationale for their investigation as potential therapeutic agents. The unique combination of the privileged pyridine scaffold, a synthetically versatile ethynyl group, and a modulating methyl group makes this class of compounds particularly intriguing for oncology drug discovery.
The primary hypothesis is that these derivatives will exhibit potent anticancer activity, likely through the inhibition of key protein kinases involved in cancer cell signaling. The experimental protocols outlined in this guide provide a robust framework for testing this hypothesis and elucidating the underlying mechanisms of action.
Future research in this area should focus on:
-
Synthesis and Library Generation: The synthesis of a diverse library of this compound derivatives with various substitutions on the pyridine ring and modifications of the ethynyl group is essential for a thorough SAR study.
-
Broad-Spectrum Screening: Initial screening against a large panel of cancer cell lines and a diverse set of kinases will help to identify promising lead compounds and their primary targets.
-
In Vivo Studies: Compounds that demonstrate potent and selective in vitro activity should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.
-
Structural Biology: Co-crystallization of lead compounds with their target kinases will provide valuable insights into their binding modes and facilitate further structure-based drug design efforts.
The exploration of this compound derivatives represents a promising new frontier in the ongoing search for novel and effective cancer therapies. The strategic combination of established medicinal chemistry principles with modern drug discovery technologies holds the key to unlocking the full therapeutic potential of this exciting class of compounds.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ethynyl-Substituted Heterocycles in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethynyl-substituted heterocycles are a cornerstone of modern organic chemistry, finding extensive applications in medicinal chemistry, materials science, and natural product synthesis.[1] The unique electronic and structural properties imparted by the ethynyl group—a rigid, linear C≡C triple bond—provide a versatile handle for a multitude of chemical transformations. This guide offers a comprehensive overview of the synthesis, reactivity, and applications of this important class of molecules. We will delve into the mechanistic intricacies of their formation, primarily through the Sonogashira cross-coupling reaction, and explore their subsequent reactivity in cycloaddition reactions and as building blocks for more complex molecular architectures. A particular focus will be placed on the practical aspects of these reactions, including detailed experimental protocols and troubleshooting advice, to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Ethynyl Moiety in Heterocyclic Chemistry
Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals and functional materials. The introduction of an ethynyl group onto a heterocyclic core dramatically expands its synthetic utility and can profoundly influence its biological activity and material properties. The key attributes of the ethynyl group include:
-
Linear Rigidity: The sp-hybridized carbons of the alkyne impose a linear and rigid geometry, which can be exploited to create well-defined molecular architectures and to probe ligand-receptor interactions with high precision.
-
Electron-Rich π-System: The triple bond is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic reactions.
-
Versatile Reactive Handle: The terminal alkyne proton is weakly acidic and can be removed to generate a potent nucleophile (an acetylide). Furthermore, the alkyne can participate in a wide range of transformations, including cycloadditions, transition-metal-catalyzed couplings, and hydrofunctionalization reactions.
These features make ethynyl-substituted heterocycles highly sought-after intermediates in drug discovery programs and for the development of novel organic materials.[2][3] For instance, the pyridine ring, a common motif in pharmaceuticals, when combined with a reactive ethynyl group, becomes a powerful building block for complex drug candidates.[4]
Synthesis of Ethynyl-Substituted Heterocycles: The Power of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is the preeminent method for the synthesis of ethynyl-substituted heterocycles.[5] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[2][6]
The Catalytic Cycles: A Mechanistic Deep Dive
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7] A thorough understanding of these cycles is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heterocyclic halide (Het-X), forming a Pd(II) intermediate.[6][7] The reactivity of the halide follows the order I > OTf > Br > Cl.[6]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide species, generated in the copper cycle, in a transmetalation step.[2][6] This transfers the acetylide group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired ethynyl-substituted heterocycle and regenerate the active Pd(0) catalyst.[2]
The Copper Cycle:
-
Acetylide Formation: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[5]
-
Role in Transmetalation: This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.[2]
Experimental Protocol: A Step-by-Step Guide to Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of a heterocyclic halide with a terminal alkyne. Optimization of specific parameters may be required for different substrates.
Materials:
-
Heterocyclic halide (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[6]
-
Copper(I) iodide (CuI, 0.5-5 mol%)[6]
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-10 eq)[8]
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethynyl-substituted heterocycle.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. |
| Low reactivity of halide | Switch to a more reactive halide (I > Br > Cl). Increase reaction temperature. Use more active ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes).[8][9] | |
| Homocoupling of alkyne (Glaser coupling) | Presence of oxygen | Degas the solvent and reactants thoroughly. Maintain a strict inert atmosphere. Consider a copper-free protocol.[5][8] |
| Decomposition of starting material | High reaction temperature | Run the reaction at a lower temperature for a longer duration. |
| Difficulty in product isolation | Amine base impurities | Use a polymer-supported base or a volatile base that can be easily removed. |
Reactivity of Ethynyl-Substituted Heterocycles: Gateways to Molecular Complexity
The ethynyl group on a heterocyclic ring is not merely a static appendage; it is a versatile functional group that can participate in a wide array of chemical transformations.
Cycloaddition Reactions: Building New Rings
The electron-rich triple bond of ethynyl-substituted heterocycles makes them excellent partners in cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic systems.
-
[3+2] Cycloadditions (Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10][11] This reaction provides a highly efficient route to 1,2,3-triazoles, which are themselves important heterocyclic motifs in medicinal chemistry.[12][13][14] The reaction of an ethynyl-substituted heterocycle with an organic azide in the presence of a copper(I) catalyst leads to the regioselective formation of the 1,4-disubstituted triazole.[11]
-
Diels-Alder Reactions: While less common for simple alkynes, ethynyl-substituted heterocycles can participate as dienophiles in [4+2] cycloaddition reactions, particularly when activated by electron-withdrawing groups.[15] This provides a route to constructing six-membered rings fused to the parent heterocycle.
Applications in Drug Discovery and Materials Science
The unique properties of ethynyl-substituted heterocycles have led to their widespread use in several areas of chemical science.
Medicinal Chemistry
In drug discovery, the ethynyl group can serve multiple purposes:
-
Pharmacophore Element: The rigid, linear nature of the ethynyl group can be used to orient other functional groups in a precise manner to optimize binding to a biological target.
-
Metabolic Blocker: The introduction of an ethynyl group can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
-
Bioorthogonal Handle: The alkyne can be used as a "handle" for "click" reactions to attach imaging agents or other molecules to a drug for diagnostic or therapeutic purposes.[10]
Examples of ethynyl-substituted heterocycles in pharmaceuticals include compounds with potential anticancer and antiviral activities.[4] For instance, ethynyl-substituted pyridines are valuable intermediates in the synthesis of a variety of therapeutic agents.[4]
Materials Science
In materials science, ethynyl-substituted heterocycles are used as building blocks for:
-
Conjugated Polymers: The alternating single and triple bonds in polymers derived from ethynyl-substituted heterocycles can lead to materials with interesting electronic and optical properties, such as conductivity and fluorescence.[16]
-
Organic Light-Emitting Diodes (OLEDs): The rigid-rod nature of these molecules can promote ordered packing in the solid state, which is beneficial for charge transport in electronic devices.
-
Supramolecular Assemblies: The ethynyl group can participate in non-covalent interactions, such as C(π)⋯B interactions, which can direct the formation of well-defined supramolecular structures.[17][18]
Conclusion
Ethynyl-substituted heterocycles are a versatile and powerful class of molecules with broad-ranging applications. The Sonogashira coupling provides a reliable and efficient method for their synthesis, and the resulting ethynyl group serves as a gateway to a vast array of chemical transformations. A deep understanding of the underlying reaction mechanisms and experimental protocols is essential for harnessing the full potential of these valuable building blocks in the design and synthesis of new medicines and materials. As the demand for more complex and functional molecules continues to grow, the importance of ethynyl-substituted heterocycles in organic chemistry is certain to increase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Click chemistry approach to N-heterocycles - American Chemical Society [acs.digitellinc.com]
- 13. Click Chemistry: an overview and recent updates in the medicinal attributes of click-derived heterocycles | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 15. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.mit.edu [web.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-Ethynyl-2-methylpyridine
An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynyl-2-methylpyridine
Introduction: The Power of Click Chemistry with a Privileged Scaffold
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a term that describes reactions that are highly efficient, wide in scope, and generate only inoffensive byproducts.[1][2] First reported independently by the groups of Meldal and Sharpless in 2002, this transformation forges a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4] Its remarkable features, including operational simplicity, high yields, tolerance of a vast array of functional groups, and mild, often aqueous reaction conditions, have cemented its role as a powerful tool in drug discovery, bioconjugation, and materials science.[3][5][6][7]
This guide focuses on the application of the CuAAC reaction with a particularly valuable building block: This compound . The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and improve pharmacokinetic properties.[8] The combination of this critical heterocycle with the versatile triazole linker via the CuAAC reaction opens avenues for the rapid assembly of complex molecules with significant therapeutic potential.
However, the presence of the pyridine nitrogen introduces specific considerations for the copper catalyst. This guide provides a detailed examination of the reaction mechanism, a robust experimental protocol, and field-proven insights to successfully employ this compound in your research.
Mechanism and Key Considerations
The CuAAC reaction proceeds with a rate acceleration of up to 10⁷ compared to the uncatalyzed thermal cycloaddition, a feat attributable to the copper(I) catalyst.[3] While early proposals suggested a mononuclear copper mechanism, substantial kinetic and computational evidence now supports a dinuclear copper pathway as the kinetically dominant route.[5][9]
The Catalytic Cycle involves several key steps:
-
Generation of Cu(I): The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like CuSO₄, using a reducing agent such as sodium ascorbate.[3][10]
-
Formation of Copper Acetylide: The terminal alkyne (this compound) coordinates to one or more Cu(I) centers and is deprotonated, forming a copper acetylide intermediate. This is a crucial activation step.
-
Azide Coordination & Cycloaddition: The azide reactant coordinates to a copper center. A concerted cycloaddition then occurs between the coordinated azide and the acetylide to form a six-membered copper-triazolide ring intermediate.[5]
-
Protonolysis & Product Release: The copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst to continue the cycle.
Caption: Figure 1: The Dinuclear CuAAC Catalytic Cycle.
Special Consideration: The Role of the Pyridine Nitrogen
The nitrogen atom in the this compound ring is a Lewis base and can act as a ligand, coordinating directly to the copper catalyst. This interaction is a double-edged sword:
-
Potential for Acceleration: Pyridine-containing molecules can act as accelerating ligands in CuAAC, stabilizing the active Cu(I) oxidation state and preventing catalyst disproportionation or oxidation.[11][12] Some studies have specifically identified 2-ethynylpyridine as an accelerating additive.[13]
-
Risk of Inhibition: Conversely, strong chelation of the copper by the substrate or product could lead to the formation of catalytically inactive complexes, effectively poisoning the catalyst. This is particularly relevant at high concentrations of the pyridine alkyne or when using insufficient amounts of a competing, stabilizing ligand.[14]
The presence of the 2-methyl group introduces steric hindrance that likely modulates the pyridine's coordination to the copper center, an effect that must be considered during reaction optimization. For robust and reproducible results, the use of a well-defined, external stabilizing ligand is highly recommended.
Detailed Application Protocol: Synthesis of a Model Pyridyl-Triazole
This protocol describes the synthesis of 1-(benzyl)-4-(2-methylpyridin-4-yl)-1H-1,2,3-triazole from this compound and benzyl azide as a representative example.
Caption: Figure 2: Experimental Workflow.
Materials and Reagents
-
Alkyne: this compound (FW: 117.15 g/mol )
-
Azide: Benzyl Azide (FW: 133.15 g/mol )
-
Copper Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, FW: 249.69 g/mol )
-
Reducing Agent: Sodium L-Ascorbate (FW: 198.11 g/mol )
-
Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: tert-Butanol (t-BuOH) and Deionized Water (H₂O), HPLC grade
-
Equipment: Magnetic stirrer, reaction vials, standard glassware, TLC plates, rotary evaporator.
Step 1: Preparation of Stock Solutions
-
Alkyne Solution (100 mM): Dissolve 117.2 mg (1.0 mmol) of this compound in 10 mL of t-BuOH.
-
Azide Solution (100 mM): Dissolve 133.2 mg (1.0 mmol) of Benzyl Azide in 10 mL of t-BuOH.
-
CuSO₄ Solution (50 mM): Dissolve 124.8 mg (0.5 mmol) of CuSO₄·5H₂O in 10 mL of deionized water.
-
Sodium Ascorbate Solution (500 mM): Dissolve 495.3 mg (2.5 mmol) of sodium ascorbate in 5 mL of deionized water. Crucially, this solution should be prepared fresh immediately before use, as it is susceptible to air oxidation. [15]
Step 2: Reaction Setup (1.0 mmol scale)
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL (1.0 mmol, 1.0 equiv) of the This compound stock solution .
-
Add 10 mL (1.0 mmol, 1.0 equiv) of the Benzyl Azide stock solution .
-
Add 20 mL of deionized water to create a 1:1 t-BuOH/H₂O solvent system. The mixture may be biphasic or a cloudy suspension initially.
-
Begin vigorous stirring.
-
Add 200 µL (0.01 mmol, 1 mol%) of the CuSO₄ stock solution . The solution may turn a faint blue.
-
Initiate the reaction by adding 200 µL (0.1 mmol, 10 mol%) of the freshly prepared sodium ascorbate stock solution . The solution should turn from colorless to a faint yellow/orange hue.
-
Seal the flask and allow the reaction to stir at room temperature.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The product triazole should have an Rf value distinct from the starting materials.
-
Alternatively, reaction aliquots can be analyzed by LC-MS to confirm product formation and consumption of starting materials.
-
The reaction is typically complete within 1-4 hours, but may be left overnight if necessary.
Step 4: Work-up and Purification
-
Once the reaction is complete, add 20 mL of saturated aqueous ammonium chloride solution to the flask and stir for 10 minutes to quench the reaction and complex the copper catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table summarizes common issues and solutions, particularly relevant when working with pyridine-containing substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II) by dissolved oxygen.[15] 2. Degraded Reducing Agent: Sodium ascorbate solution was not freshly prepared. 3. Catalyst Inhibition: Strong coordination of the pyridine substrate/product to the copper center. | 1. Degas Solvents: Sparge the solvent mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding reagents.[15] 2. Use Fresh Ascorbate: Always prepare the sodium ascorbate solution immediately before initiating the reaction. 3. Add a Stabilizing Ligand: Introduce a copper-chelating ligand like THPTA or TBTA (1-5 mol%) before adding the copper source. This protects the Cu(I) state and can prevent substrate inhibition.[14][15] |
| Significant Side Product Formation | 1. Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, forming a diyne byproduct. It is promoted by oxygen and insufficient reducing agent.[15] | 1. Minimize Oxygen: Rigorously degas all solvents and consider running the reaction under an inert atmosphere. 2. Ensure Ascorbate Excess: Maintain at least a 5-fold molar excess of sodium ascorbate relative to the copper catalyst. |
| Reaction Stalls or is Sluggish | 1. Suboptimal Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates. 2. Low Reactant Concentration: Dilute conditions can slow down the bimolecular reaction. | 1. Solvent Screening: Test alternative solvent systems such as DMSO/H₂O, DMF, or neat conditions if substrates are liquid.[16][17] 2. Increase Concentration: If solubility permits, run the reaction at a higher molar concentration (e.g., 0.5 M). |
Product Characterization
Successful synthesis of the target triazole should be confirmed by standard analytical techniques:
-
¹H NMR: Expect a characteristic singlet for the triazole proton (CH ) typically between δ 7.5-8.5 ppm. Other key signals would include those for the benzylic protons and the distinct aromatic protons of the benzyl and 2-methylpyridine rings.
-
¹³C NMR: The two triazole carbons will appear in the aromatic region, typically between δ 120-150 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₅H₁₄N₄, exact mass: 250.12).
By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize this compound as a valuable synthon, leveraging the power of click chemistry to accelerate discovery in medicine and materials science.
References
- 1. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 4-Ethynyl-2-methylpyridine for Advanced Bioconjugation via Click Chemistry
Introduction: A Strategic Advancement in Bioconjugation
In the landscape of chemical biology and drug development, the ability to selectively and efficiently conjugate molecules to biomacromolecules is of paramount importance.[1] "Click chemistry," a concept introduced by K.B. Sharpless, provides a suite of reactions known for their reliability, high yield, and bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes.[2][3] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone for bioconjugation, enabling the stable ligation of proteins, nucleic acids, and other biomolecules.[4][5]
This guide provides an in-depth technical overview and detailed protocols for the use of 4-Ethynyl-2-methylpyridine , a terminal alkyne with unique properties that offer distinct advantages in CuAAC-mediated bioconjugation. The strategic placement of the nitrogen atom within the pyridine ring and the methyl group substituent provides a compelling case for its use in demanding applications, including the synthesis of antibody-drug conjugates (ADCs) and the development of advanced molecular probes.[6] We will explore the mechanistic rationale for its enhanced reactivity and provide actionable protocols for its implementation in your research.
The Rationale for this compound in CuAAC
The efficiency of the CuAAC reaction is critically dependent on the nature of the alkyne and the catalytic system. Standard terminal alkynes perform robustly, but for applications requiring low catalyst concentrations or accelerated kinetics to minimize potential damage to sensitive biomolecules, the choice of alkyne becomes a strategic decision. This compound is not merely a passive substrate but an active participant in promoting the catalytic cycle.
Causality Behind Experimental Choice: The Pyridine Advantage
The pyridine moiety in this compound is hypothesized to act as a chelating ligand for the copper(I) catalyst. This chelation effect is believed to stabilize the copper(I) oxidation state, which is crucial for the catalytic cycle, and to pre-organize the reactants, thereby accelerating the rate-limiting steps of the cycloaddition. This phenomenon has been observed with other pyridine-containing molecules in CuAAC reactions, leading to significantly enhanced reaction rates. The methyl group at the 2-position can further modulate the electronic properties of the pyridine ring, potentially fine-tuning its coordinating ability.
Experimental Workflows and Protocols
The successful implementation of this compound in bioconjugation relies on a systematic and well-controlled experimental workflow. The following diagram illustrates the key stages, from biomolecule modification to final conjugate characterization.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wmocollege.ac.in [wmocollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
Introduction: The Strategic Value of 4-Ethynyl-2-methylpyridine in Conjugated System Synthesis
An Application Guide to the Synthesis of Complex Conjugated Systems with 4-Ethynyl-2-methylpyridine
This compound stands as a versatile and highly strategic building block for the construction of complex π-conjugated systems. Its unique molecular architecture offers a powerful combination of features: the rigid, linear geometry of the ethynyl group, ideal for extending conjugation, and the Lewis basic nitrogen atom of the pyridine ring, which provides a coordination site for metals and a handle for tuning electronic properties. This combination makes its derivatives prime candidates for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to novel catalysts and functional polymers.[1][2][3][4]
The methyl group at the 2-position provides steric influence that can be exploited to control polymerization processes and the final polymer architecture.[3] The terminal alkyne is the key reactive site, enabling participation in a variety of powerful carbon-carbon bond-forming reactions. This guide provides detailed application notes and protocols for two of the most fundamental and widely used transformations for this building block: the Sonogashira cross-coupling reaction for creating hetero-coupled systems and the Glaser-Hay homocoupling reaction for synthesizing symmetric diynes.
Sonogashira Cross-Coupling: Building Heteroaromatic Conjugated Systems
The Sonogashira reaction is the cornerstone for coupling terminal alkynes with aryl or vinyl halides.[5] It employs a dual-catalyst system, typically involving a palladium complex and a copper(I) salt, to efficiently form a new carbon-carbon bond under mild conditions. This makes it exceptionally useful for synthesizing complex molecules, including pyridine-containing poly(aryleneethynylene)s (PAEs).[1][6]
Mechanistic Insight: The "Why" Behind the Reagents
The reaction proceeds via two interconnected catalytic cycles. Understanding these cycles is critical for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). The terminal alkyne, activated by the copper catalyst, is then transferred to the palladium complex in a step called transmetalation. The cycle concludes with reductive elimination, which forms the desired product (Ar-C≡C-Py) and regenerates the Pd(0) catalyst.
-
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step to the palladium center.[5]
The amine base (e.g., triethylamine or diisopropylethylamine) plays a dual role: it neutralizes the hydrogen halide (HX) produced during the reaction and can also serve as a solvent. Rigorous deoxygenation of the reaction mixture is paramount because oxygen can oxidize and deactivate the Pd(0) catalyst.
Protocol 1: Synthesis of 4-(Aryl-ethynyl)-2-methylpyridine
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide.[7][8]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard glassware
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous THF (10 mL) and anhydrous Et₃N (5 mL) to the flask. Stir the mixture to dissolve the solids.
-
Degassing (Critical Step): Degas the solution by bubbling argon through it for 15-20 minutes. This step is crucial to remove dissolved oxygen.
-
Reactant Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution (NH₄Cl) to remove the amine base and copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(aryl-ethynyl)-2-methylpyridine.
Data Table: Representative Sonogashira Reaction Conditions
| Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-2,2′-bipyridine | Pd(PPh₃)₄ (10) | 20 | Toluene/Et₃N | 60 | ~85 | [7] | |
| 6-Bromo-3-fluoropicolinonitrile | Pd(PPh₃)₄ (15) | 30 | THF/Et₃N | RT | ~70-90 | [9] | |
| 1-Iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | 6 | DIPEA | Acetonitrile | RT | >90 | [8][10] |
Glaser-Hay Homocoupling: Synthesis of Symmetric 1,3-Diynes
The Glaser coupling is the classic method for the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[11][12][13] The Hay modification, which utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex and air as the oxidant, is a significant improvement that offers greater versatility and milder conditions.[14][15] This reaction is ideal for synthesizing symmetric conjugated molecules where this compound serves as both halves of the final product.
Mechanistic Insight: The Role of Copper and Oxygen
-
Copper Acetylide Formation: The terminal alkyne coordinates to a Cu(I) species, and a base facilitates deprotonation to form a copper(I) acetylide complex.
-
Oxidative Coupling: Two copper acetylide units undergo an oxidative process. The copper is oxidized from Cu(I) to Cu(II), and a new C-C bond is formed between the two alkyne fragments, yielding the 1,3-diyne.
-
Catalyst Regeneration: In the Hay variant, an external oxidant, typically O₂ from the air, reoxidizes the resulting Cu(0) or other reduced copper species back to the active Cu(I) state, allowing the catalytic cycle to continue.[11][15]
Protocol 2: Synthesis of 1,4-bis(2-methylpyridin-4-yl)buta-1,3-diyne
This protocol outlines the Hay coupling procedure for the homocoupling of this compound.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
-
Dichloromethane (DCM) or Acetone
-
Air or Oxygen supply (via a balloon or gentle stream)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve CuCl (0.1 mmol, 10 mol%) and TMEDA (0.12 mmol, 12 mol%) in DCM (20 mL). The solution should turn green or blue as the complex forms.
-
Reactant Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in DCM (5 mL) to the catalyst mixture.
-
Oxidation: Stir the reaction mixture vigorously under an atmosphere of air or with a slow stream of oxygen bubbled through the solution. A color change and/or formation of a precipitate may be observed.
-
Reaction Time: Continue stirring at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, pour the reaction mixture into a dilute solution of hydrochloric acid (HCl) to quench the reaction and dissolve the copper salts.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the pure diyne.
Experimental Workflow and Characterization
A successful synthesis relies on a logical workflow from setup to final analysis. The synthesized conjugated systems should be characterized thoroughly to confirm their structure and purity.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and assessing purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful coupling.
-
Infrared (IR) Spectroscopy: Useful for identifying the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the presence of the internal C≡C bond (~2200-2250 cm⁻¹).
-
UV-Visible Spectroscopy: Crucial for analyzing the electronic properties of the new conjugated system, revealing information about the extent of π-conjugation through the absorption maxima (λₘₐₓ).
References
- 1. Pyridine-based poly(aryleneethynylene)s: a study on anionic side chain density and their influence on optical properties and metallochromicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. [PDF] Pyridine-based poly(aryleneethynylene)s: a study on anionic side chain density and their influence on optical properties and metallochromicity | Semantic Scholar [semanticscholar.org]
- 7. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Glaser coupling - Wikipedia [en.wikipedia.org]
- 13. Glaser Coupling [drugfuture.com]
- 14. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
Application Notes and Protocols for 4-Ethynyl-2-methylpyridine in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemical Versatility of 4-Ethynyl-2-methylpyridine
This compound is a bifunctional organic molecule that has emerged as a versatile building block in the field of materials science. Its unique structure, featuring a nucleophilic pyridine ring and a reactive terminal alkyne group, allows for a diverse range of chemical transformations. The pyridine moiety, with its nitrogen lone pair, readily coordinates to metal centers, making it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The terminal ethynyl group is a highly active participant in a variety of carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This dual functionality enables the rational design and synthesis of advanced materials with tailored properties for applications in catalysis, electronics, and surface engineering.
These application notes provide an in-depth guide to the utilization of this compound in materials science. We will explore its application in the synthesis of functional polymers, the construction of porous metal-organic frameworks, and the modification of material surfaces. Detailed experimental protocols are provided to serve as a practical resource for researchers in the field.
I. Synthesis of Functional Polymers
The terminal alkyne of this compound is a key functional group for polymerization. It can undergo polymerization directly to form conjugated polymers or be utilized in post-polymerization modification of other polymer backbones via click chemistry.
A. Direct Polymerization of Ethynylpyridines
While direct polymerization of this compound is not extensively documented, studies on analogous compounds like 2-ethynylpyridine have shown that it can undergo spontaneous polymerization in the presence of strong acids or alkylating agents to form ionic conjugated polymers.[1][2][3] These polymers, such as poly(2-ethynylpyridinium bromide), exhibit interesting optical and electronic properties, including photoluminescence.[1][2] The resulting poly(ethynylpyridine)s possess a conjugated backbone with pyridinium side groups, making them soluble in polar solvents.[2]
Protocol 1: Synthesis of Poly(2-ethynylpyridinium bromide) (Analogous Protocol)
This protocol is adapted from the synthesis of poly(2-ethynylpyridinium bromide) and can serve as a starting point for the polymerization of this compound.
Materials:
-
2-Ethynylpyridine (or this compound)
-
Propargyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-ethynylpyridine (1.0 eq) in anhydrous DMF.
-
Add propargyl bromide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise to a vigorously stirred excess of diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting polymer can be further purified by dissolving in methanol and re-precipitating in diethyl ether.
Characterization: The synthesized polymer can be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.
-
FT-IR spectroscopy: To identify characteristic vibrational modes of the polymer backbone and side chains.
-
UV-Vis spectroscopy: To study the electronic absorption properties of the conjugated system.
-
Photoluminescence (PL) spectroscopy: To investigate the emission properties.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
B. Post-Polymerization Modification via Click Chemistry
A more controlled approach to incorporating this compound into polymers is through post-polymerization modification using the CuAAC reaction.[4][5] This involves synthesizing a polymer with azide-functionalized side chains and then "clicking" the this compound onto the polymer backbone. This method allows for precise control over the degree of functionalization.[6]
Protocol 2: Functionalization of Azide-Containing Polymer with this compound
Materials:
-
Azide-functionalized polymer (e.g., poly(glycidyl methacrylate) modified with sodium azide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve the azide-functionalized polymer (1.0 eq of azide groups) and this compound (1.2 eq) in DMF in a round-bottom flask.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in a minimum amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.
-
Add the sodium ascorbate solution to the polymer solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the azide peak (~2100 cm⁻¹).
-
Precipitate the functionalized polymer by adding the reaction mixture to an excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
The polymer can be further purified by dissolving in DCM and re-precipitating in methanol.
Characterization:
-
FT-IR spectroscopy: To confirm the disappearance of the azide peak and the appearance of triazole ring vibrations.
-
¹H NMR spectroscopy: To quantify the degree of functionalization by comparing the integration of proton signals from the polymer backbone and the attached this compound moiety.
II. Metal-Organic Frameworks (MOFs) and Coordination Polymers
The pyridine nitrogen of this compound can coordinate with a variety of metal ions, making it a suitable linker for the construction of MOFs and coordination polymers.[7][8] The ethynyl group can serve as a secondary functional group that can be used for post-synthetic modification of the MOF, or it can participate in the framework formation itself. The use of mixed-linker systems, where this compound is combined with other organic linkers, can lead to MOFs with diverse topologies and tunable pore environments.[8]
Conceptual Workflow for MOF Synthesis with this compound
Caption: General workflow for the synthesis of Metal-Organic Frameworks using this compound.
Protocol 3: General Procedure for Solvothermal Synthesis of a MOF
Materials:
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
This compound
-
Co-linker (optional, e.g., terephthalic acid)
-
Solvent (e.g., DMF, DEF, ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (1.0 eq) in the chosen solvent.
-
In a separate vial, dissolve this compound (1.0-2.0 eq) and the co-linker (if used) in the solvent.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 80-150 °C) for a set period (typically 24-72 hours).
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration, wash with fresh solvent, and dry.
Characterization:
-
Single-crystal X-ray diffraction (SC-XRD): To determine the crystal structure of the MOF.
-
Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric analysis (TGA): To assess the thermal stability of the framework.
-
Gas sorption analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.
III. Surface Modification of Materials
The reactive alkyne group of this compound makes it an excellent candidate for the surface modification of various materials, including nanoparticles, polymers, and silicon wafers.[9][10][11][12][13] Surface functionalization can be achieved through "grafting to" approaches, where pre-synthesized molecules of this compound are attached to a surface, or "grafting from" approaches, where polymerization is initiated from a surface-bound initiator. The CuAAC reaction is a particularly powerful tool for covalent surface modification under mild conditions.
Protocol 4: Surface Modification of Azide-Functionalized Silica Nanoparticles
Materials:
-
Azide-functionalized silica nanoparticles
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
-
Ethanol
-
Water
Procedure:
-
Disperse the azide-functionalized silica nanoparticles in a mixture of ethanol and water.
-
Add this compound (excess, e.g., 10 eq relative to the estimated surface azide groups) to the nanoparticle dispersion.
-
Add a freshly prepared aqueous solution of sodium ascorbate (5 eq) to the mixture.
-
Add an aqueous solution of CuSO₄·5H₂O (1 eq) (pre-mixed with THPTA if used).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol and water to remove unreacted reagents.
-
Dry the modified nanoparticles under vacuum.
Characterization:
-
FT-IR spectroscopy: To confirm the covalent attachment of the pyridine derivative.
-
X-ray photoelectron spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface.
-
Thermogravimetric analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.
-
Transmission electron microscopy (TEM): To visualize the nanoparticles and confirm that their morphology is maintained after modification.
IV. Applications in Luminescent and Electronic Materials
The combination of a pyridine ring and a conjugated ethynyl group in this compound suggests its potential for creating luminescent materials and organic semiconductors.[14][15][16][17][18] The pyridine moiety can coordinate with luminescent metal centers (e.g., Ru(II), Ir(III), Pt(II)), and the ethynyl group can be used to extend the π-conjugation of the system, which can influence the photophysical properties.[19][20][21][22] In conjugated polymers, the incorporation of this compound can be used to tune the electronic band gap and charge transport properties.[14][15][16][17][18]
Conceptual Pathway for Luminescent Metal Complexes
Caption: Synthesis of luminescent metal complexes using this compound as a ligand.
V. Catalytic Applications
The pyridine nitrogen in this compound can act as a ligand for transition metal catalysts.[23][24][25][26][27] For example, palladium complexes bearing pyridine ligands have shown catalytic activity in cross-coupling reactions.[23][24] The ethynyl group can be used to immobilize these catalytic complexes onto a solid support, facilitating catalyst recovery and reuse.
Protocol 5: Sonogashira Coupling using a Palladium Catalyst with a Pyridine Ligand (General Protocol)
This protocol illustrates a typical Sonogashira coupling reaction where a palladium complex with a pyridine-containing ligand could be employed.[28][29][30][31][32]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
This compound (as a potential ligand)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the pyridine ligand (if used, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the solvent and the base via syringe.
-
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of advanced materials. Its dual functionality allows for the creation of functional polymers, porous metal-organic frameworks, and tailored surfaces with applications spanning catalysis, electronics, and biomedicine. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this unique molecule in their materials science endeavors.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwo.scholaris.ca [uwo.scholaris.ca]
- 7. Tuning the structure and function of metal-organic frameworks via linker design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Strategies for surface modification of gelatin-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugated Polymers for the Engineering of Device/Tissue Interface [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. weiyougroup.org [weiyougroup.org]
- 19. Luminescent Platinum(II) Complexes with Terdentate N∧C∧C Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of luminescent inorganic and organometallic transition metal complexes as biomolecular and cellular probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. Luminescent osmium(II) complexes with functionalized 2-phenylpyridine chelating ligands: preparation, structural analyses, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. BJOC - Methylpalladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands [beilstein-journals.org]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
- 27. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 28. benchchem.com [benchchem.com]
- 29. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 30. benchchem.com [benchchem.com]
- 31. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 32. Sonogashira Coupling [organic-chemistry.org]
Introduction: The Significance of the 4-Substituted-2,2'-Bipyridine Scaffold
An Application Guide to the Palladium-Catalyzed Synthesis of 4-Substituted-2,2'-Bipyridines
The 2,2'-bipyridine (bpy) framework is a cornerstone in coordination chemistry, renowned for its robust chelating properties with a vast array of metal ions. The strategic introduction of substituents at the 4-position of this scaffold profoundly modulates its electronic, steric, and photophysical properties. This functionalization is critical for tailoring the performance of the resulting metal complexes in diverse, high-value applications. These include the development of novel photosensitizers for dye-sensitized solar cells, advanced organic materials, highly specific ligands for transition-metal catalysis, and biologically active molecules for drug discovery.[1][2][3]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon and carbon-heteroatom bonds, offering unparalleled precision and functional group tolerance.[4] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of 4-substituted-2,2'-bipyridines, offering detailed protocols, mechanistic insights, and practical guidance for researchers in academia and industry.
A significant challenge in these syntheses is the inherent tendency of the bipyridine product to coordinate with the palladium catalyst, which can sequester the active metal center and inhibit catalytic turnover.[1][2][5] The design of robust catalytic systems, particularly the choice of supporting ligands, is therefore paramount to achieving high yields and overcoming this product inhibition.
The Engine of Synthesis: The General Palladium Cross-Coupling Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an organohalide (in our case, 4-halo-2,2'-bipyridine), inserting the palladium into the carbon-halogen bond. This oxidizes the palladium center to Pd(II).
-
Transmetalation: The substituent to be installed is transferred from an organometallic reagent (e.g., organoboron, organotin, organozinc) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: The Boron Standard
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method due to the low toxicity and high stability of the boron reagents.[1][5]
Causality and Considerations
While standard catalysts like Pd(PPh₃)₄ can be effective, they often require high catalyst loadings ( >10 mol%) for bipyridine synthesis due to product inhibition.[2][5] To counter this, specialized catalytic systems have been developed. For example, cyclopalladated ferrocenylimine catalysts are stable in the atmosphere and can produce high yields without the need for an inert atmosphere.[5] The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid in the transmetalation step.
Protocol: Synthesis of 4-(1H-indol-5-yl)-2,2'-bipyridine
This protocol is adapted from a literature procedure for the synthesis of a 4-aryl-2,2'-bipyridine derivative.[6]
Materials:
-
4-Bromo-2,2'-bipyridine
-
(1H-indol-5-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
Toluene
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromo-2,2'-bipyridine (1.0 equiv), (1H-indol-5-yl)boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5-10 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene and a minimal amount of ethanol to aid solubility.
-
Base Addition: Add the degassed 2M Na₂CO₃ solution (3.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
II. Stille Coupling: The Organotin Approach
The Stille reaction couples an organohalide with an organostannane reagent. It is highly valued for its tolerance of a wide variety of functional groups and its insensitivity to moisture.[1][7][8]
Causality and Considerations
The primary drawback of Stille coupling is the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification to remove tin byproducts.[1][7] The reaction often requires elevated temperatures and can be slow.[9] The addition of additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly accelerate the rate-limiting transmetalation step.[10]
Protocol: Synthesis of 4-Alkynyl-2,2'-bipyridines
This protocol outlines a general procedure for Stille coupling to produce functionalized bipyridines, a method noted for its utility in creating complex heterocyclic systems.[11]
Materials:
-
4-Bromo-2,2'-bipyridine
-
Tributyl(alkynyl)stannane or Tributyl(aryl)stannane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Pd(PPh₃)₄
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Lithium Chloride (LiCl, optional)
Procedure:
-
Inert Atmosphere: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-bromo-2,2'-bipyridine (1.0 equiv) in the chosen anhydrous, degassed solvent.
-
Reagent Addition: Add the organostannane reagent (1.1-1.5 equiv). If using, add anhydrous LiCl (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 24-48 hours. The reaction should be shielded from light. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like diethyl ether or ethyl acetate.
-
Tin Removal: Wash the solution with an aqueous solution of potassium fluoride (KF) to precipitate tin salts, then filter through a pad of Celite. Alternatively, perform multiple aqueous washes.
-
Drying and Concentration: Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the product via column chromatography or recrystallization.
III. Negishi Coupling: The Organozinc Powerhouse
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling. This high reactivity allows for reactions to proceed under mild conditions with high yields and excellent functional group tolerance.[9]
Causality and Considerations
Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc, or via transmetalation from an organolithium or Grignard reagent.[9] They are sensitive to air and moisture, requiring strict anhydrous and anaerobic techniques. The choice of ligand is crucial; modern bulky, electron-rich phosphine ligands like XPhos can significantly improve reaction efficiency and scope.[2]
Protocol: Synthesis of 4-Methyl-2,2'-bipyridine
This protocol is based on a well-established Negishi cross-coupling strategy.[12]
Materials:
-
2-Bromopyridine
-
4-Bromo-2-methylpyridine (for in situ zinc reagent formation)
-
Activated Zinc (Zn*) powder
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous Lithium Chloride (LiCl) in THF
Procedure:
-
Zinc Reagent Preparation:
-
In a flame-dried flask under argon, stir activated zinc powder in anhydrous THF.
-
Slowly add a solution of 4-bromo-2-methylpyridine in THF.
-
Stir at room temperature for 2-4 hours to form the pyridylzinc reagent. The formation can be gently heated if necessary.
-
-
Coupling Reaction Setup:
-
In a separate flame-dried Schlenk flask, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add anhydrous THF, followed by 2-bromopyridine (1.0 equiv).
-
-
Coupling:
-
Transfer the freshly prepared pyridylzinc solution to the catalyst-substrate mixture via cannula.
-
Heat the reaction to 60-70 °C for 6-12 hours, or until completion as monitored by GC-MS or LC-MS.
-
-
Workup:
-
Cool the reaction and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude material by silica gel chromatography.
IV. Specialized Syntheses: Sonogashira and Buchwald-Hartwig Reactions
A. Sonogashira Coupling for 4-Alkynyl-2,2'-bipyridines
The Sonogashira coupling is the premier method for installing alkyne functionalities. It uniquely uses a dual-catalyst system of palladium and copper(I).[13][14]
Causality and Considerations: The palladium catalyst activates the aryl halide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[14] The reaction requires a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent.
Protocol: Synthesis of 4-(Phenylethynyl)-2,2'-bipyridine This protocol is adapted from a detailed literature procedure.[6]
-
Setup: To an argon-flushed flask, add 4-bromo-2,2'-bipyridine (1.0 equiv), Pd(PPh₃)₄ (10 mol%), and CuI (20 mol%).
-
Solvents & Reagents: Add degassed toluene and triethylamine (TEA). Then, add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at 60 °C for 8-16 hours.
-
Workup & Purification: Follow a standard aqueous workup, dry the organic phase, concentrate, and purify by column chromatography to yield the 4-alkynated product.[6]
B. Buchwald-Hartwig Amination for 4-Amino-2,2'-bipyridines
This reaction is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[15][16]
Causality and Considerations: The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). The ligand choice is critical; bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are highly effective.[15][17]
Protocol: General Procedure for Amination
-
Setup: In a glovebox or under an inert atmosphere, combine an oven-dried flask with Pd₂(dba)₃ (1-2 mol%), a suitable ligand (e.g., BINAP, 4-6 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagents: Add 4-bromo-2,2'-bipyridine (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent & Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to 80-110 °C for 12-24 hours.
-
Workup & Purification: Cool, dilute with ether, and filter through Celite. Concentrate the filtrate and purify the residue by chromatography.
Summary of Key Reaction Parameters
| Coupling Reaction | Typical Catalyst / Ligand | Typical Base | Typical Solvent | Temp. (°C) | Key Feature / Challenge |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-110 | Low toxicity; product inhibition is a concern.[1][5] |
| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | None | Toluene, Dioxane | 80-110 | High functional group tolerance; toxic tin reagents.[1][7] |
| Negishi | Pd(OAc)₂, Pd₂(dba)₃ / XPhos | None | THF, Dioxane | 25-70 | High reactivity, mild conditions; air/moisture sensitive.[9] |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH | Toluene, DMF, Amine | 25-80 | Direct alkynylation; requires dual catalyst system.[6][14] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP, XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | Direct C-N bond formation; requires strong base.[15][16] |
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Strategic Derivatization of 4-Ethynyl-2-methylpyridine for High-Throughput Medicinal Chemistry Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of 4-ethynyl-2-methylpyridine, a valuable scaffold in medicinal chemistry. The strategic importance of this building block lies in the synergistic combination of the pyridine ring, a common motif in numerous FDA-approved drugs, and the terminal ethynyl group, a versatile functional handle for a variety of coupling reactions.[1][2] This guide details robust, field-proven protocols for key derivatization reactions, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and the Sonogashira cross-coupling reaction. The methodologies are designed to be readily implemented for the generation of diverse compound libraries suitable for high-throughput screening (HTS) in drug discovery campaigns. We emphasize the rationale behind experimental choices, provide step-by-step protocols, and present data in a clear, comparative format.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine moiety is a privileged structure in medicinal chemistry, appearing in a vast array of clinically used drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems.[2] The incorporation of a terminal ethynyl group at the 4-position and a methyl group at the 2-position of the pyridine ring creates a highly versatile and synthetically tractable building block for drug discovery.
-
The Ethynyl Group as a Versatile Handle: The terminal alkyne is a key functional group in modern medicinal chemistry.[3][4] Its linear geometry acts as a rigid spacer, and it serves as a reactive partner in a suite of reliable coupling reactions.[5] Most notably, it is the cornerstone of "click" chemistry, allowing for the rapid and efficient assembly of complex molecules under mild, biocompatible conditions.[6][7][8] This makes it an ideal tool for generating large libraries of compounds for initial screening.
-
The 2-Methylpyridine Moiety: The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially modulating binding affinity and selectivity for biological targets. It can also impact pharmacokinetic properties such as metabolic stability.
This guide focuses on two primary, high-utility derivatization strategies for this compound: CuAAC (Click Chemistry) and Sonogashira cross-coupling. These methods were selected for their reliability, broad functional group tolerance, and scalability, making them ideal for medicinal chemistry applications.
Derivatization Strategies & Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linker by reacting a terminal alkyne with an azide.[7][8] This triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often contributing favorably to target engagement.[7]
Causality of Experimental Choices:
-
Catalyst System: A combination of a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) is used to generate the active Cu(I) catalyst in situ. This avoids the need to handle potentially unstable Cu(I) salts directly.
-
Solvent System: A mixture of t-butanol and water is often employed to solubilize both the organic starting materials and the inorganic catalyst components, ensuring a homogeneous reaction mixture.
-
Ligands: While not always necessary, the addition of a ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and accelerate the reaction.
Experimental Workflow: CuAAC Derivatization
References
- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. nstchemicals.com [nstchemicals.com]
Application Notes and Protocols for the Functionalization of Biomolecules using 4-Ethynyl-2-methylpyridine
Introduction
The precise and stable modification of biomolecules is a cornerstone of modern chemical biology, enabling advancements in diagnostics, therapeutics, and fundamental research. The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has provided a powerful tool for bioconjugation due to its high efficiency, selectivity, and biocompatibility.[1][2] Within the diverse toolkit of click chemistry reagents, 4-Ethynyl-2-methylpyridine emerges as a particularly compelling building block for the functionalization of proteins and nucleic acids.
This technical guide provides in-depth application notes and detailed protocols for the use of this compound in bioconjugation. We will explore the underlying chemical principles, with a focus on the unique potential of the pyridine moiety to influence the reaction, and provide step-by-step methodologies for the labeling of key biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
Chemical Principles and the Advantage of the Pyridine Moiety
The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] This reaction is highly bioorthogonal, as neither the alkyne nor the azide functional groups are typically found in biological systems.[4] The general mechanism of the CuAAC reaction is well-established and proceeds through a copper-acetylide intermediate.[5][6]
A key innovation in optimizing CuAAC for biological applications is the use of accelerating ligands. These ligands coordinate to the copper(I) catalyst, enhancing its stability and catalytic activity, thereby increasing reaction rates and protecting biomolecules from potential damage.[7][8]
This compound is unique in that it contains both the reactive alkyne group and a pyridine ring, which can act as a ligand for the copper catalyst. Studies on the closely related isomer, 2-ethynylpyridine, have demonstrated that the pyridine moiety can significantly promote the CuAAC reaction in water, suggesting a dual role for the molecule as both reactant and a ligand-accelerating component.[6] This can potentially simplify reaction setups and enhance efficiency.
References
- 1. wmocollege.ac.in [wmocollege.ac.in]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Sonogashira Coupling Conditions for Ethynylpyridines
Welcome to the technical support center for the Sonogashira coupling of ethynylpyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties and coordination potential of the pyridine moiety can introduce specific challenges not always encountered with other aryl halides. This guide provides in-depth, experience-driven answers to common issues, helping you troubleshoot and optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What makes the Sonogashira coupling of ethynylpyridines challenging?
The primary challenge arises from the pyridine nitrogen. It can act as a ligand, coordinating to the palladium or copper catalysts. This coordination can potentially inhibit the catalytic cycle, leading to low or no product yield.[1] Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the halopyridine substrate. Careful selection of reaction conditions is therefore crucial to mitigate these effects.
Q2: What are the fundamental components of a Sonogashira reaction?
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] The reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst in the presence of an amine base.[2][4] The key components are:
-
Substrates: A halopyridine (iodide, bromide, or chloride) and a terminal alkyne.
-
Palladium Catalyst: A source of palladium(0), such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle.[5]
-
Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which is thought to form a copper acetylide intermediate, facilitating transmetalation to the palladium center.[6]
-
Base: An amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct.[2]
-
Solvent: Anhydrous, deoxygenated solvents such as DMF, THF, or acetonitrile are commonly used.[7][8]
Troubleshooting Common Issues
Q3: My reaction is giving low to no yield. What are the likely causes and how can I fix it?
This is a common issue with several potential root causes. Let's break down the troubleshooting process:
-
Inactive Catalyst: The palladium catalyst may have decomposed, often observed as a black precipitate ("Pd black").[7] To address this, use a fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ. Ensure that any phosphine ligands used are not oxidized.
-
Poor Substrate Reactivity: The reactivity of halopyridines follows the general trend for aryl halides: I > Br > Cl.[2] If you are using a bromopyridine or chloropyridine, you may need more forcing conditions. Consider switching to the more reactive iodopyridine if possible. For less reactive halides, employing more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos) can be beneficial, as can increasing the reaction temperature.[5][6][9]
-
Catalyst Inhibition by Pyridine: As mentioned, the pyridine nitrogen can inhibit the catalyst. Using a non-coordinating solvent may be advantageous. Additionally, some studies have shown that specific palladium complexes with nitrogen-containing ligands can be effective for coupling with pyridine substrates.[2]
-
Inadequate Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.[2][6][10] It is critical to thoroughly degas the solvent and reaction mixture. Standard methods include freeze-pump-thaw cycles or bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[7]
-
Presence of Water: The Sonogashira reaction is sensitive to moisture.[7] Ensure you are using anhydrous solvents and have thoroughly dried all glassware.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. For pyridine substrates, an amine that can also act as a solvent, such as triethylamine, can be effective.[11] However, in some cases, a different solvent like DMF or acetonitrile may be required.[8][12] A screening of different bases and solvents is often necessary.
-
Insufficient Temperature: The oxidative addition step can be slow, especially for less reactive halides.[6] Gradually increasing the reaction temperature can improve the reaction rate.[13][14] For volatile alkynes, ensure the reaction is performed in a sealed vessel to prevent their evaporation.[15]
Q4: I'm observing a significant amount of alkyne homocoupling (Glaser product). What's causing this and how can I prevent it?
The formation of a diacetylene byproduct, known as the Glaser coupling product, is a major side reaction in Sonogashira couplings.[6][16]
-
Presence of Oxygen: This is the primary culprit for oxidative homocoupling.[2][6][10] Rigorous exclusion of air from the reaction is paramount.
-
High Copper Concentration: While catalytic copper is beneficial, an excess can promote the Glaser side reaction.[6][7] Reducing the amount of CuI can help minimize this.
-
Consider Copper-Free Conditions: To completely avoid Glaser coupling, a copper-free Sonogashira protocol is an excellent alternative.[2][3][16] These reactions often require different ligands and bases to proceed efficiently but eliminate the risk of alkyne dimerization.[17]
Q5: My reaction mixture turns black, and the reaction stalls. What does this mean?
The formation of a black precipitate is indicative of palladium black, which is the agglomeration of the Pd(0) catalyst.[7] This renders the catalyst inactive.
-
Ligand Dissociation/Decomposition: The supporting ligand may be dissociating from the palladium center, leading to aggregation. Using a more strongly coordinating or bulkier ligand can help stabilize the active catalytic species. Increasing the ligand-to-palladium ratio can also be beneficial.
-
Solvent Effects: Certain solvents may promote the formation of palladium black. If you are consistently observing this issue, consider changing your solvent system.
Optimization Strategies
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for a successful Sonogashira coupling with ethynylpyridines.
| Catalyst/Pre-catalyst | Ligand | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | A common starting point, but may not be active enough for less reactive halides.[5] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (built-in) | Another standard catalyst, often effective for iodopyridines.[5] |
| Pd₂(dba)₃ or Pd(OAc)₂ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands can enhance the rate of oxidative addition, particularly for bromides and chlorides.[5][6] |
| Palladium N-heterocyclic carbene (NHC) complexes | NHC ligands | Offer high stability and activity, sometimes allowing for lower catalyst loadings.[2] |
The Role of Copper: To Use or Not to Use?
The decision to include a copper co-catalyst is a critical optimization parameter.
Diagram: Catalytic Cycles of Sonogashira Coupling
Caption: Catalytic cycles for copper-co-catalyzed and copper-free Sonogashira reactions.
-
Copper-Catalyzed: The traditional and often faster method.[2] The copper(I) salt facilitates the deprotonation of the alkyne and forms a copper acetylide, which then transmetalates to the palladium center.[6] However, this pathway is prone to the Glaser coupling side reaction.[2][6][16]
-
Copper-Free: This approach avoids the formation of homocoupling byproducts.[2][3][17] In the absence of copper, the alkyne is thought to coordinate directly to the palladium(II) complex, followed by deprotonation by the base.[5] This pathway may require more forcing conditions (higher temperatures, stronger bases, or more specialized ligands) to achieve comparable reaction rates.[16]
Solvent and Base Selection
The solvent and base play a crucial role in the reaction's success, influencing solubility, reaction rate, and catalyst stability.[18]
| Solvent | Base | Comments |
| Triethylamine (Et₃N) | Serves as both solvent and base | Often a good starting point, especially for reactive iodopyridines.[11] |
| DMF | Et₃N, DIPEA, Cs₂CO₃ | A polar aprotic solvent that can be effective, but may coordinate to the catalyst.[12][18] |
| THF | Et₃N, DIPEA, Piperidine | A common choice, but can sometimes promote palladium black formation.[15] |
| Acetonitrile | Et₃N, Cs₂CO₃ | Can be an effective solvent, particularly in copper-free systems.[8][19] |
| Toluene | Et₃N, DIPEA | A non-polar solvent that can be useful in preventing catalyst inhibition by the pyridine substrate. |
Expert Tip: When working with a new ethynylpyridine substrate, it is advisable to perform a small-scale screen of different solvent and base combinations to identify the optimal conditions.
Experimental Protocol: A General Procedure for Sonogashira Coupling of a Halopyridine
This protocol provides a starting point for the optimization of your specific reaction.
Materials:
-
Halopyridine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.01 - 0.05 equiv)
-
CuI (0.02 - 0.10 equiv)
-
Anhydrous, degassed solvent (e.g., Et₃N or DMF)
-
Amine base (if not used as the solvent, 2-3 equiv)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the halopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and base.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on substrate reactivity) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This guide provides a comprehensive overview of the key parameters for optimizing the Sonogashira coupling of ethynylpyridines. By understanding the underlying principles and systematically troubleshooting, you can significantly improve the outcome of your reactions.
References
- 1. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. books.lucp.net [books.lucp.net]
- 19. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling side reactions in 4-Ethynyl-2-methylpyridine couplings
A Guide to Preventing Homocoupling Side Reactions
Welcome to the technical support center for researchers utilizing 4-ethynyl-2-methylpyridine in synthetic applications. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a common and often frustrating challenge: the formation of undesired homocoupled diynes. As drug development professionals and synthetic chemists, achieving high selectivity and yield is paramount. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding homocoupling of this compound.
Q1: What is alkyne homocoupling and why is it a significant problem?
Alkyne homocoupling is a side reaction where two molecules of a terminal alkyne, such as this compound, react with each other to form a symmetrical 1,3-diyne. This is most commonly observed as the Glaser or Hay coupling.[1][2][3] This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your valuable alkyne starting material, directly lowering the yield of your desired cross-coupled product.[4]
-
Difficult Purification: The homocoupled product often has similar polarity and physical properties to the target molecule, making chromatographic separation challenging and time-consuming.
-
Wasted Reagents: The formation of this byproduct represents a wasteful consumption of the terminal alkyne.[4]
Q2: Are pyridine-containing alkynes like this compound more prone to homocoupling?
While any terminal alkyne can undergo homocoupling, heterocyclic alkynes containing nitrogen atoms, like pyridines, can present unique challenges. The pyridine nitrogen can act as a ligand, coordinating to the copper co-catalyst. This interaction can influence the speciation and reactivity of the catalyst, potentially facilitating the oxidative dimerization pathway that leads to homocoupling.
Q3: I'm seeing a lot of homocoupling in my Sonogashira reaction. What is the most likely cause?
The most frequent culprit for homocoupling in a traditional Sonogashira reaction is the presence of oxygen in the reaction atmosphere.[5][6] The copper(I) co-catalyst, essential for the main catalytic cycle, is readily oxidized by O₂ to copper(II), which is a key promoter of the Glaser-Hay homocoupling pathway.[5][7]
Q4: What is the single most effective change I can make to my protocol to immediately reduce homocoupling?
Implementing rigorous anaerobic conditions is the most impactful first step. This involves thoroughly deoxygenating your solvents and reaction mixture by sparging with an inert gas (Nitrogen or Argon) and maintaining a positive pressure of that gas throughout the experiment.[5][8][9] For even greater suppression, some protocols utilize a dilute hydrogen atmosphere, which helps maintain the catalysts in their active, reduced state.[6]
Troubleshooting & Optimization Guide
This section provides a detailed breakdown of common issues and solutions for specific coupling reactions involving this compound.
Issue 1: Excessive Homocoupling in Sonogashira Reactions
The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds, but it is notoriously susceptible to the Glaser homocoupling of the alkyne partner.[5][10]
Visualizing the Competing Pathways
The diagram below illustrates the desired Sonogashira cycle versus the parasitic Glaser homocoupling cycle. The key is to accelerate the main (Palladium) cycle while suppressing the side (Copper) cycle.
Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.
-
Cause: Oxygen Contamination
-
Explanation: As shown in the diagram, oxygen facilitates the oxidation of the copper(I) acetylide intermediate, initiating the homocoupling cycle. Even trace amounts of dissolved oxygen can lead to significant byproduct formation.[5][6][8]
-
Solution: Implement rigorous deoxygenation procedures.
-
Protocol 1: Inert Gas Sparging
-
Combine the solvent(s) and base (e.g., triethylamine) in the reaction flask.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the liquid surface.
-
Bubble the inert gas through the solution for 20-30 minutes while stirring.
-
After sparging, remove the long needle and maintain a positive pressure of the inert gas (e.g., via a balloon or manifold) for the duration of the reaction.
-
-
-
-
Cause: High Copper(I) Co-catalyst Concentration
-
Explanation: While Cu(I) is a co-catalyst that accelerates the Sonogashira reaction, its presence is also a prerequisite for Glaser coupling.[5][11] Higher concentrations of copper increase the rate of the undesired homocoupling pathway.
-
Solutions:
-
Minimize Copper Loading: Reduce the amount of CuI to the lowest effective level, often in the range of 1-5 mol%.
-
Adopt a Copper-Free Protocol: The most definitive way to eliminate copper-mediated homocoupling is to remove copper entirely. Many modern Sonogashira protocols are now copper-free, relying on more active palladium/ligand systems.[5][10][11] These systems often require specific ligands (see next point) and may need slightly higher temperatures.
-
-
-
Cause: Inefficient Palladium Catalyst / Ligand System
-
Explanation: If the main Sonogashira catalytic cycle is slow, the alkyne has more time to be consumed by the competing homocoupling pathway.[12] The rate-limiting step in the Sonogashira cycle is often the oxidative addition of the aryl halide to the Pd(0) center.[13] The choice of ligand on the palladium catalyst dramatically affects this rate.[14][15]
-
Solution: Use modern, highly active phosphine ligands.
-
Recommendation: Replace traditional, less active ligands like triphenylphosphine (PPh₃) with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[9] These ligands promote faster oxidative addition and reductive elimination, accelerating the desired cross-coupling to outpace the homocoupling side reaction.[11][15]
-
-
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Rationale |
| Atmosphere | Air or incomplete inerting | Rigorous N₂ or Ar sparging | Excludes O₂, the oxidant for Glaser coupling.[5][6] |
| Cu(I) Co-catalyst | 10-15 mol% CuI | 0-5 mol% CuI or Copper-Free | Minimizes or eliminates the catalyst for homocoupling.[5] |
| Pd-Ligand | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ + SPhos / XPhos | Bulky, electron-rich ligands accelerate the main cycle.[11][15] |
| Alkyne Addition | All at once | Slow syringe pump addition | Keeps instantaneous alkyne concentration low. |
Table 1: Troubleshooting Summary for Sonogashira Homocoupling.
Issue 2: Side Reactions in Cadiot-Chodkiewicz Couplings
The Cadiot-Chodkiewicz coupling is designed to create unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne.[16][17][18] However, it is plagued by the formation of two different symmetrical homocoupled products.
Visualizing the Reaction Network
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection and Loading for 4-Ethynyl-2-methylpyridine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 4-ethynyl-2-methylpyridine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during synthetic procedures with this versatile building block. The question-and-answer format directly addresses specific issues to help you optimize your catalyst systems and reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is sluggish or failing. What are the primary causes?
A1: The pyridine nitrogen in this compound can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is a common issue with nitrogen-containing heterocycles.[3] To overcome this, careful selection of the catalyst system and reaction conditions is crucial.
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), or consider more advanced Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5][6] These ligands can stabilize the palladium center and promote the desired catalytic cycle.
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, it may not be optimal.[5] Consider using a combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with an appropriate ligand.
-
Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and of high purity. Copper is essential for the formation of the copper acetylide intermediate, a key step in the Sonogashira mechanism.[7]
-
Solvent and Base: The choice of solvent and base is critical. A common combination is an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent such as DMF or THF.[8][9] Ensure solvents are anhydrous and properly degassed to prevent side reactions.
Q2: I'm observing significant homocoupling of this compound (Glaser coupling). How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly in the presence of a copper(I) co-catalyst and oxygen.[10][11]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period.[10] Maintain a positive pressure of inert gas throughout the reaction.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[5] These often employ more active palladium catalysts and may require different bases or additives.
-
Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: What is the optimal catalyst loading for my reaction?
A3: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. It is highly dependent on the specific substrates and reaction conditions.
General Guidelines for Catalyst Loading:
| Catalyst Component | Typical Loading (mol%) | Notes |
| Palladium Precatalyst | 0.5 - 5 | Higher loadings may be needed for less reactive substrates.[8] |
| Ligand | 1 - 10 | The ligand-to-palladium ratio is often critical for catalyst stability and activity. |
| Copper(I) Co-catalyst | 1 - 10 | Essential for the traditional Sonogashira pathway.[8] |
Optimization Protocol:
It is highly recommended to perform small-scale screening experiments to determine the optimal catalyst loading for your specific reaction. Start with a standard loading (e.g., 2 mol% Pd) and systematically decrease it until a significant drop in yield or reaction rate is observed.[12]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue that can be attributed to several factors. A systematic approach is necessary to identify and resolve the root cause.
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Reagent Integrity:
-
Aryl Halide: Ensure the aryl halide is pure and free of impurities that could poison the catalyst.
-
This compound: Confirm the purity of the alkyne. If it has been stored for a long time, consider purification.
-
Base and Solvent: Use high-purity, anhydrous solvents and bases. Degas all liquids thoroughly before use.
-
-
Catalyst System Evaluation:
-
Palladium Source: Use a reliable source of palladium catalyst. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has not oxidized. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species in situ.
-
Ligand Choice: The pyridine nitrogen can coordinate to the palladium, inhibiting the reaction. Bulky, electron-rich ligands can mitigate this effect.[4][13] Consider ligands like SPhos, XPhos, or NHC-based ligands, which have shown success with challenging nitrogen-containing heterocycles.[3]
-
Copper(I) Source: Use fresh, high-purity CuI. Old or discolored CuI may be less active.
-
-
Reaction Condition Optimization:
-
Temperature: While some Sonogashira reactions proceed at room temperature, reactions with less reactive partners or inhibited catalysts may require elevated temperatures (e.g., 60-100 °C).[8][9]
-
Inert Atmosphere: Oxygen can deactivate the catalyst and promote alkyne homocoupling.[10] Ensure a robust inert atmosphere is maintained throughout the reaction.
-
Problem 2: Catalyst Deactivation (Formation of Palladium Black)
The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and deactivation.
Causes and Solutions:
-
Cause: The active Pd(0) species is unstable and can agglomerate to form inactive palladium black, especially at high temperatures or in the presence of impurities. The coordinating nature of the pyridine substrate can also promote this process.
-
Solution 1: Ligand Stabilization: Increase the ligand-to-palladium ratio to better stabilize the active catalytic species. Using more robust ligands like Buchwald's biaryl phosphines or NHCs can also prevent decomposition.[3]
-
Solution 2: Temperature Control: Avoid excessively high reaction temperatures. Run the reaction at the minimum temperature required for a reasonable reaction rate.
-
Solution 3: Solvent Choice: The choice of solvent can influence catalyst stability. In some cases, a less coordinating solvent might be beneficial.
Experimental Protocols
General Procedure for a Sonogashira Coupling of this compound
This is a representative protocol and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Anhydrous, degassed amine base (e.g., Et₃N or DIPEA)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%), CuI (e.g., 4 mol%), and PPh₃ (e.g., 8 mol%).
-
Add the aryl halide (1.0 equivalent).
-
Add the anhydrous, degassed solvent via syringe to dissolve the solids.
-
Add the anhydrous, degassed amine base (2-3 equivalents) via syringe.
-
Finally, add a solution of this compound (1.1-1.2 equivalents) in the reaction solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Screening Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to the Stability and Storage of 4-Ethynyl-2-methylpyridine
Welcome to the technical support guide for 4-Ethynyl-2-methylpyridine. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile compound. As a substituted pyridine with a terminal alkyne, this compound possesses a unique reactivity profile that makes it a valuable building block in synthesis. However, this same reactivity necessitates careful handling and storage to ensure its stability and the integrity of your experimental results. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on the compound's chemical properties.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that minimize exposure to factors that can cause degradation.
-
Temperature: Refrigeration is recommended. Long-term storage should be at low temperatures, typically 2-8°C. For short-term storage, a cool and dry place away from direct heat is acceptable.
-
Atmosphere: This compound should be stored under an inert atmosphere, such as nitrogen or argon. The terminal alkyne group can be sensitive to air, particularly oxygen, which can lead to oxidative degradation over time.
-
Light: Protect the compound from light. Pyridine and its derivatives can be photosensitive, and exposure to UV or even strong visible light can catalyze degradation reactions.[1] Store the container in a light-blocking outer container or in a dark cabinet.
-
Moisture: Keep the container tightly sealed to prevent moisture ingress. Pyridine derivatives can be hygroscopic, and the presence of water can facilitate hydrolysis, especially if acidic or basic impurities are present.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions, including polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the ethynyl group. |
| Light | Protect from light | Minimizes the risk of photodecomposition.[1] |
| Container | Tightly sealed | Prevents exposure to moisture and atmospheric oxygen. |
I've noticed a change in the color and consistency of my this compound. What could be the cause?
A change in the physical appearance of this compound, such as discoloration (e.g., turning yellow or brown) or an increase in viscosity, is often an indication of degradation. The most probable cause is polymerization .
Ethynylpyridines are known to be susceptible to polymerization, a process where individual molecules react with each other to form long chains or complex networks. This can be initiated by exposure to heat, light, air (oxygen), or certain impurities. The resulting polymer is often colored and may be less soluble than the monomer.
What are the primary degradation pathways for this compound?
The chemical structure of this compound, featuring both a pyridine ring and a terminal alkyne, makes it susceptible to several degradation pathways.
-
Polymerization: As mentioned, this is a significant concern for ethynylpyridines. The high reactivity of the triple bond can lead to self-addition reactions.
-
Oxidative Cleavage: The terminal alkyne is a site of potential oxidation.[2][3][4][5] Strong oxidizing agents or prolonged exposure to atmospheric oxygen can lead to the cleavage of the carbon-carbon triple bond, forming a carboxylic acid and potentially other byproducts.
-
Hydrolysis: The pyridine ring, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly at non-neutral pH. The presence of moisture can facilitate this process.
-
Photodecomposition: Pyridine derivatives can undergo photochemical reactions when exposed to light, leading to the formation of various degradation products.[1][2][6]
Below is a diagram illustrating the potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Is this compound stable in common laboratory solvents?
The choice of solvent is critical when working with this compound in solution.
-
Compatible Solvents: For short-term use, a range of common organic solvents can be used. Pyridine itself is miscible with most organic solvents.[7] Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are generally suitable for reactions.
-
Potentially Incompatible Solvents:
-
Protic Solvents (e.g., water, alcohols): While pyridine is miscible with water and alcohols, the long-term stability of this compound in these solvents may be compromised due to the potential for hydrolysis, especially at non-neutral pH.
-
Strongly Acidic or Basic Solutions: The stability of pyridine derivatives can be pH-dependent.[8] It is advisable to avoid prolonged storage in strongly acidic or basic aqueous solutions.
-
Reactive Solvents: Avoid solvents that can react with the alkyne or pyridine functionality.
-
| Solvent Class | Examples | Compatibility | Notes |
| Aprotic Polar | THF, Acetonitrile, DMF | Good for short-term use | Anhydrous grades are recommended to minimize moisture. |
| Aprotic Nonpolar | Toluene, Hexanes | Good for short-term use | Solubility may be a consideration. |
| Chlorinated | Dichloromethane (DCM) | Good for short-term use | Ensure the solvent is free of acidic impurities. |
| Protic | Water, Methanol, Ethanol | Use with caution | Potential for hydrolysis; prepare solutions fresh. |
Troubleshooting Guide
Issue: Inconsistent reaction yields or unexpected byproducts.
-
Possible Cause 1: Degraded Starting Material. The this compound may have degraded due to improper storage.
-
Recommended Action: Perform a quality check on your starting material. A simple visual inspection for color changes or solidification can be informative. For a more definitive assessment, consider running a quick analytical test such as ¹H NMR to check for the characteristic ethynyl proton signal and the absence of significant impurities.
-
-
Possible Cause 2: Incompatible Reaction Conditions. The reaction conditions (e.g., temperature, pH, presence of oxygen) may be promoting the degradation of the starting material or an intermediate.
-
Recommended Action: If the reaction is run at elevated temperatures, consider if a lower temperature could be used. If the reaction is sensitive to air, ensure all steps are performed under an inert atmosphere. For reactions in solution, consider the pH and buffer system if applicable.
-
Experimental Protocol: Visual Quality Check of this compound
-
Visual Inspection: Carefully observe the physical state of the compound. It should be a crystalline solid. Note any discoloration (yellowing or browning) or clumping.
-
Solubility Test: In a small vial, attempt to dissolve a small amount of the compound in a compatible solvent (e.g., DCM or THF). Significant insolubility or the presence of a precipitate may indicate polymerization.
-
Odor: Note any strong, unusual odors that differ from the expected faint, characteristic smell of a pyridine derivative.
If any of these observations suggest degradation, it is advisable to use a fresh batch of the compound or purify the existing material before use.
References
- 1. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Ethynylpyridine hydrochloride | 352530-29-1 [chemicalbook.com]
- 4. 4-Ethynylpyridine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE (Journal Article) | OSTI.GOV [osti.gov]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yields in copper-free click reactions with pyridine alkynes
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specialized focus on overcoming the challenges associated with pyridine alkynes. Our goal is to empower you with the scientific rationale behind each experimental step, ensuring the success and reproducibility of your work.
Section 1: Troubleshooting Low Yields in SPAAC Reactions with Pyridine Alkynes
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, prized for its ability to form stable covalent bonds in complex biological systems without the need for cytotoxic copper catalysts.[1] The reaction's efficiency is driven by the release of ring strain from a cyclooctyne upon its [3+2] cycloaddition with an azide.[1] However, achieving high yields can be challenging, particularly when working with electron-deficient alkynes such as those containing a pyridine ring. This guide will walk you through the most common issues and their solutions.
Q1: My SPAAC reaction with a pyridine alkyne is slow and gives a low yield. What is the underlying scientific reason for this?
The primary reason for sluggish reactions with pyridine alkynes lies in unfavorable electronic complementarity . The pyridine ring is an electron-withdrawing heterocycle due to the high electronegativity of the nitrogen atom.[2] This characteristic reduces the electron density of the alkyne, making it a less reactive partner for many commonly used cyclooctynes.
The kinetics of a SPAAC reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In many standard SPAAC reactions, the cyclooctyne acts as the HOMO-controlled reactant. An electron-deficient alkyne, like a pyridine alkyne, lowers the energy of its LUMO, but not always in a way that optimally matches the HOMO of common cyclooctynes, leading to a higher activation energy and a slower reaction.[3]
Q2: How do I choose the right cyclooctyne to improve the reaction rate with my pyridine alkyne?
The choice of cyclooctyne is the most critical parameter for optimizing a sluggish SPAAC reaction. Given that your pyridine alkyne is electron-deficient, you should select a cyclooctyne that is more electron-rich to improve the reaction kinetics. This concept is often referred to as an "inverse-electron-demand" SPAAC reaction.[3]
Recommendation:
Switch from a dibenzocyclooctyne (DBCO) or its derivatives, which are themselves relatively electron-deficient, to a more electron-rich, strained cyclooctyne like Bicyclo[6.1.0]nonyne (BCN) .[3] Studies have shown that the reaction of electron-deficient azides with the aliphatic, electron-rich BCN is significantly accelerated compared to reactions with benzoannulated cyclooctynes like DIBAC.[3] This principle can be extended to the use of electron-deficient alkynes.
| Cyclooctyne Type | Electronic Character | Recommended for Pyridine Alkynes? | Rationale |
| DBCO, DIBAC | Relatively Electron-Deficient | No (unless BCN fails) | Poor electronic complementarity with electron-deficient alkynes leads to slow kinetics.[3][4] |
| BCN | Electron-Rich, Aliphatic | Yes (First Choice) | Favorable inverse-electron-demand kinetics with electron-deficient partners.[3] |
| DIFO | Electron-Deficient (Fluorinated) | No | Fluorine atoms activate the alkyne through inductive effects, but this is not ideal for pairing with an already electron-deficient alkyne.[1] |
Q3: Besides changing the cyclooctyne, what other reaction parameters can I optimize?
Even with the optimal choice of cyclooctyne, fine-tuning the reaction conditions is crucial for maximizing your yield.
-
Solvent System: While many SPAAC reactions are performed in aqueous buffers to mimic biological conditions, the solubility of your pyridine alkyne might be a limiting factor.[5]
-
Recommendation: If you observe poor solubility, add a minimal amount of a polar, aprotic organic co-solvent like DMSO or DMF. Be aware that high concentrations of organic solvents can be detrimental to biomolecules.[5][6] For reactions in aqueous buffers, some studies have shown that HEPES buffer can lead to higher rate constants compared to PBS .[5][6]
-
-
pH: The pH of the reaction medium can influence the protonation state of the pyridine nitrogen.
-
Recommendation: Unless your biomolecules are unstable, aim for a pH between 7.0 and 8.5. Higher pH values have been shown to generally increase SPAAC reaction rates.[7] However, it is advisable to perform a small-scale pH screen (e.g., 6.5, 7.5, 8.5) to find the optimal condition for your specific system.
-
-
Temperature: The rate of most chemical reactions increases with temperature.
-
Recommendation: If your reactants are thermally stable, increasing the temperature from room temperature to 37°C can provide a significant rate enhancement.[5]
-
-
Concentration: The law of mass action dictates that reaction rates are dependent on the concentration of reactants.[5]
-
Recommendation: If possible, increase the concentration of both the pyridine alkyne and the cyclooctyne. If one component is more precious, use a slight excess (1.2 to 2 equivalents) of the other to drive the reaction to completion.
-
Q4: I suspect steric hindrance is an issue. How can I diagnose and solve this?
Steric hindrance occurs when bulky groups near the reactive alkyne or azide physically obstruct their approach, preventing the reaction.[5] This is a common problem when labeling large biomolecules like proteins or nanoparticles.
-
Diagnosis: If you have successfully reacted a small molecule analog of your pyridine alkyne but see low yields with your larger target molecule, steric hindrance is a likely culprit.
-
Solution: Introduce a polyethylene glycol (PEG) linker between your pyridine alkyne and the larger molecule. A PEG linker provides a flexible spacer that extends the alkyne away from the bulk of the molecule, improving its accessibility. Studies have shown that the inclusion of a PEG linker can significantly enhance reaction rates.[7]
Section 2: Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Test SPAAC Reaction with a Pyridine Alkyne
This protocol is designed to help you establish the optimal conditions for your specific reactants on a small scale before proceeding to larger, more precious experiments.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your pyridine alkyne in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of your chosen cyclooctyne (e.g., a BCN derivative) in the same solvent.
-
Prepare your reaction buffer (e.g., 100 mM HEPES, pH 7.5).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the reaction buffer.
-
Add the pyridine alkyne stock solution to a final concentration of 1 mM.
-
Add the cyclooctyne stock solution to a final concentration of 1.2 mM (1.2 equivalents). Ensure the final concentration of the organic solvent is low (e.g., <5% v/v) if working with biomolecules.
-
-
Incubation:
-
Incubate the reaction at your desired temperature (e.g., 25°C or 37°C) with gentle agitation for a set period (e.g., 1-4 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
Analyze the aliquots by a suitable technique such as LC-MS to observe the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for small molecule reactions.
-
Protocol 2: Monitoring a SPAAC Reaction via UV-Vis Spectroscopy (for DBCO reagents)
If you are using a DBCO-containing reagent, you can conveniently monitor the reaction's progress by observing the decrease in DBCO's characteristic absorbance.[5]
-
Determine the Absorbance Maximum:
-
Scan the UV-Vis spectrum of your DBCO reagent in the reaction buffer to confirm its absorbance maximum (typically around 309 nm).
-
-
Setup the Reaction:
-
In a quartz cuvette, prepare your reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance value within the linear range of your spectrophotometer (typically 0.1 - 1.0).
-
Use a reference cuvette containing the buffer and the pyridine alkyne to zero the instrument.
-
-
Data Acquisition:
-
Immediately after adding the final reagent to initiate the reaction, begin taking absorbance readings at the determined maximum wavelength at regular intervals.
-
-
Analysis:
-
Plot the absorbance versus time to visualize the reaction progress. The rate of disappearance of the DBCO absorbance corresponds to the rate of the reaction.
-
Section 3: Visualizing the Troubleshooting Workflow
To aid in your experimental design, the following diagram illustrates the logical flow for troubleshooting low-yield SPAAC reactions with pyridine alkynes.
Caption: A flowchart for troubleshooting SPAAC reactions.
Section 4: Frequently Asked Questions (FAQs)
Q5: Are there any known side reactions with the pyridine ring itself under SPAAC conditions? The pyridine ring is generally stable under the mild, physiological conditions of SPAAC.[2] However, it is always good practice to fully characterize your final product by mass spectrometry and NMR to confirm that no unexpected modifications have occurred. The most common side reactions in SPAAC involve the strained alkyne reacting with nucleophiles like thiols, not the pyridine moiety.[8]
Q6: Can I use a copper catalyst to speed up my reaction if the copper-free version is too slow? While a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often faster, it defeats the primary purpose of using SPAAC, which is to avoid the cytotoxicity of copper.[9] If your application is for in vitro diagnostics or materials science where cytotoxicity is not a concern, CuAAC is a viable alternative. However, for live-cell imaging or in vivo applications, you must adhere to a copper-free method.
Q7: How do I confirm the purity and stability of my cyclooctyne reagent? Strained cyclooctynes can be unstable over long-term storage.[10] It is recommended to:
-
Purchase reagents from a reputable supplier.
-
Store them under an inert atmosphere (argon or nitrogen) at the recommended temperature (usually -20°C or -80°C), protected from light.
-
Before a critical experiment, you can confirm the purity of your cyclooctyne by NMR or LC-MS.
-
Always use fresh solutions of your reagents for the best results.
Q8: What analytical techniques are best for monitoring these reactions?
-
For small molecules: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) with UV detection is also excellent.
-
For biomolecules: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a shift in the molecular weight of a protein upon conjugation. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can confirm the mass of the final conjugate.
-
Real-time monitoring: As mentioned in Protocol 2, UV-Vis spectroscopy is useful for DBCO reagents.[5] For other systems, inline ATR-IR spectroscopy can monitor the disappearance of the azide peak around 2100 cm⁻¹, and NMR spectroscopy can also be used for kinetic analysis.[11][12]
References
- 1. chempep.com [chempep.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of 4-Ethynyl-2-methylpyridine reactions
Technical Support Center: Scale-Up of 4-Ethynyl-2-methylpyridine Reactions
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the scale-up of reactions involving this compound. This versatile building block is crucial in pharmaceutical synthesis, but its unique structure presents distinct challenges when transitioning from bench-scale to pilot or manufacturing scale. This document provides practical, field-proven insights in a troubleshooting and FAQ format to ensure successful, reproducible, and safe scale-up campaigns.
Key Challenges in Scale-Up
The scale-up of reactions involving this compound, particularly in common cross-coupling reactions like the Sonogashira coupling, introduces several challenges not always apparent at the lab scale.[1][2] The primary difficulties stem from:
-
Catalyst Inhibition and Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the transition metal catalyst (e.g., Palladium), leading to catalyst poisoning and the formation of inactive complexes.[1][3]
-
Side Reactions: The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling), especially in the presence of oxygen and copper co-catalysts.[4][5]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature gradients can lead to localized "hot spots," promoting side reactions and impurity formation.
-
Safety and Handling: this compound and related organometallic reagents require careful handling due to their reactivity and potential thermal instability.[6][7]
-
Purification: Removing residual catalyst, ligands, and structurally similar byproducts can be complex and costly at a larger scale.[8]
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up of this compound reactions in a question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
Q: My Sonogashira coupling reaction stalls at 50-60% conversion after scaling up from a 1g to a 100g scale. What is the likely cause and how can I fix it?
A: This is a classic symptom of catalyst deactivation, a common issue when scaling up reactions with pyridine substrates.[3] The primary culprit is often poisoning of the palladium catalyst by the pyridine nitrogen.
Causality & Solutions:
-
Catalyst Poisoning: The lone pair on the pyridine nitrogen coordinates to the Pd(0) center, forming a stable, inactive complex that halts the catalytic cycle. At larger scales, subtle variations in reagent purity or atmospheric control can exacerbate this issue.
-
Solution 1: Switch to Bulkier Ligands: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands create a more crowded coordination sphere around the palladium, which can disfavor coordination by the pyridine substrate while still allowing the catalytic cycle to proceed.[3]
-
Solution 2: Use a Different Palladium Pre-catalyst: Instead of traditional sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, consider using pre-catalysts like PEPPSI-type catalysts, which are known for their high stability and efficiency in challenging cross-coupling reactions.[2]
-
-
Formation of Palladium Black: If you observe a black precipitate, your active Pd(0) catalyst is likely agglomerating into inactive palladium black. This can be caused by a slow catalytic cycle (due to pyridine inhibition) or localized overheating.[4]
-
Solution: Optimize Reaction Conditions: Lowering the reaction temperature may slow the rate of agglomeration.[3] Ensure vigorous and efficient stirring to maintain homogeneity and prevent hot spots. A slower, controlled addition of one of the coupling partners can sometimes maintain a low concentration of reactive intermediates, reducing the likelihood of decomposition.
-
Issue 2: Significant Byproduct Formation
Q: My scaled-up reaction is producing a significant amount of a byproduct that appears to be the dimer of my alkyne. How can I prevent this?
A: You are observing alkyne homocoupling, also known as the Glaser coupling byproduct.[1] This is promoted by oxygen and the copper(I) co-catalyst typically used in Sonogashira reactions.[5]
Causality & Solutions:
-
Presence of Oxygen: Molecular oxygen facilitates the oxidative dimerization of copper acetylides, the key intermediate in the homocoupling pathway.
-
Solution 1: Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. For large-scale reactions, this is best achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period, rather than relying solely on freeze-pump-thaw cycles which are less practical for large volumes.
-
Solution 2: Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
-
Copper Co-catalyst: The copper(I) iodide is essential for the traditional Sonogashira mechanism but is also the primary mediator of the Glaser coupling.
-
Solution: Employ Copper-Free Conditions: Numerous modern Sonogashira protocols operate efficiently without a copper co-catalyst.[4][9] This is often the most effective way to eliminate homocoupling. These conditions may require a different palladium catalyst/ligand system and potentially a different base or solvent to achieve optimal results. A common system involves a palladium catalyst, a phosphine ligand, and an amine base like triethylamine (TEA) or diisopropylamine (DIPA) which can also act as the solvent.[10]
-
Issue 3: Difficult and Inefficient Purification
Q: After scaling up, my product is difficult to purify. Column chromatography is not feasible, and I'm left with an impure, oily product. What are my options?
A: Purification is a major hurdle in process chemistry. The goal is to develop a non-chromatographic method for isolation.
Causality & Solutions:
-
Residual Metals and Ligands: Palladium and phosphine ligands (or their oxides) are common contaminants.
-
Solution 1: Acid/Base Extraction: Convert the this compound product into a salt by treating the crude reaction mixture with an aqueous acid (e.g., HCl). The protonated pyridine salt will move to the aqueous layer, leaving non-basic organic impurities (like phosphine oxides) in the organic layer. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate or extract the pure product.[11]
-
Solution 2: Metal Scavenging: After the reaction is complete, add a solid-supported metal scavenger (e.g., silica-based thiols or amines) to the crude mixture and stir for several hours. The scavenger will bind the residual palladium, which can then be removed by simple filtration.
-
-
Product Form: An oily product is difficult to handle and purify.
-
Solution: Crystallization or Salt Formation: Experiment with various solvents to induce crystallization. If the freebase product is an oil, converting it to a crystalline salt (e.g., hydrochloride or tosylate) can greatly simplify purification and handling. The salt can be isolated by filtration and washed with a suitable solvent to remove soluble impurities.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling this compound and its reactions at scale? A1: Safety is paramount. This compound derivatives can be irritants and require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] On a larger scale:
-
Thermal Stability: Assess the thermal stability of the compound and reaction mixture using techniques like Differential Scanning Calorimetry (DSC) to identify any exothermic events.[12]
-
Static Discharge: Use properly grounded and bonded equipment to prevent static discharge, which can be an ignition source for flammable solvents.[13][14]
-
Engineering Controls: Utilize closed systems and fume hoods or walk-in enclosures to minimize exposure.
Q2: How does the choice of base and solvent impact the scale-up of a Sonogashira reaction? A2: The base and solvent are critical. The base (often an amine like TEA or DIPA) neutralizes the HX generated during the reaction. The solvent must solubilize all components.
-
Base: The purity of the base is crucial. Water impurities can negatively affect the catalytic cycle.[4] Using an excess of a liquid amine base can sometimes allow it to serve as both the base and the solvent, simplifying the reaction mixture.[15]
-
Solvent: Solvents like THF, DMF, or acetonitrile are common.[10] On a large scale, consider solvent properties like boiling point (for reflux and removal), safety, and environmental impact. Ensure the chosen solvent is thoroughly degassed to prevent side reactions.[1]
Q3: Can I reuse the palladium catalyst in these reactions? A3: While homogeneous palladium catalysts are generally not reused, you can explore heterogeneous catalysts for easier separation and potential reuse. Palladium on carbon (Pd/C) or other solid-supported palladium catalysts have been used in Sonogashira reactions, though they may require different reaction conditions and can sometimes exhibit lower activity or increased leaching compared to their homogeneous counterparts.[16]
Data Presentation
Table 1: Troubleshooting Guide for Sonogashira Coupling Scale-Up
| Problem | Potential Cause | Suggested Solution & Rationale | Reference(s) |
| Low/Stalled Conversion | Catalyst poisoning by pyridine nitrogen | Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to sterically hinder pyridine coordination. | [3] |
| Catalyst decomposition (Pd black) | Lower reaction temperature; ensure efficient stirring to improve heat transfer and homogeneity. | [4] | |
| Alkyne Homocoupling | Presence of oxygen | Rigorously degas all solvents and maintain a positive pressure of inert gas (N₂ or Ar). | [1][5] |
| Copper(I) co-catalyst | Switch to a copper-free Sonogashira protocol. | [4][9] | |
| Product Degradation | High reaction temperature | Optimize for the lowest effective temperature. Run kinetic studies to determine reaction endpoint and avoid prolonged heating. | [3] |
| Difficult Purification | Residual palladium/ligands | Use an aqueous acid wash to extract the basic product, or treat with a solid-supported metal scavenger post-reaction. | [11] |
| Oily/amorphous product | Attempt crystallization from various solvents or convert the product to a crystalline salt for easier isolation and purification. | [8] |
Experimental Protocols & Visualizations
Protocol 1: Scaled-Up, Copper-Free Sonogashira Coupling
This protocol describes a general procedure for a 100g scale copper-free Sonogashira coupling.
Materials:
-
4-Halo-2-methylpyridine (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.2 equiv)
-
Pd(PPh₃)₄ (0.5 - 2 mol%) or other suitable Pd(0) source
-
Triethylamine (TEA), degassed (can be used as solvent)
-
Toluene, degassed (co-solvent, if needed)
Procedure:
-
Vessel Preparation: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, condenser, and thermocouple, add the 4-halo-2-methylpyridine and the palladium catalyst.
-
Inerting: Evacuate and backfill the reactor with nitrogen or argon three times.
-
Solvent/Base Addition: Add degassed triethylamine and toluene. Begin vigorous stirring.
-
Heating: Heat the mixture to the desired temperature (e.g., 80-100 °C).[10]
-
Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via an addition funnel or pump over 1-2 hours. A slow addition helps control any exotherm and maintain a low concentration of the alkyne, which can help minimize side reactions.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC. The reaction is complete when the limiting starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. The filtrate can then be concentrated and subjected to further purification as described in the troubleshooting section (e.g., acid/base extraction or crystallization).
Visualization 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for addressing low reaction yields during scale-up.
Caption: A flowchart for systematically troubleshooting low yield in scale-up reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Ethynyl-2-methylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-ethynyl-2-methylpyridine. The choice of solvent is a critical parameter that can dramatically influence reaction outcomes, including yield, selectivity, and the formation of side products. This document provides troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of solvent effects in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during reactions involving this compound, with a focus on solvent-related causes and solutions.
Q1: My Sonogashira coupling reaction with this compound is giving a low yield or failing completely.
A1: This is a common issue that can often be traced back to the reaction medium. The Sonogashira coupling involves a delicate interplay between multiple components: a palladium catalyst, a copper co-catalyst, a base, the aryl/vinyl halide, and the alkyne. The solvent must effectively solubilize all these species, which often have vastly different polarities.[1]
-
Potential Cause 1: Poor Solubility of Reagents. The solvent may not be capable of dissolving the inorganic base, the palladium complex, and the organic starting materials simultaneously.
-
Potential Cause 2: Catalyst Inhibition by Solvent. Highly coordinating polar aprotic solvents, such as DMF, can sometimes displace necessary ligands from the palladium catalyst, thereby slowing down or halting the catalytic cycle.[1]
-
Potential Cause 3: Interaction with the Pyridine Nitrogen. The basicity of the pyridine nitrogen can lead to unwanted interactions, and the choice of solvent and base is crucial to temper this.
Troubleshooting Steps:
-
Solvent Screening: If you are using a standard solvent like THF or DMF with poor results, consider switching to a less coordinating solvent. Toluene has been shown to be effective, sometimes yielding better results than DMF.[1] A mixture of solvents can also be beneficial.
-
Base and Solvent Compatibility: Ensure your base is soluble and active in the chosen solvent. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, and they often serve as both the base and a co-solvent.[2]
-
Degassing: Thoroughly degas your solvent before use. Dissolved oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling.[3]
Q2: I'm observing a significant amount of homocoupled (Glaser coupling) byproduct of this compound.
A2: The formation of a 1,3-diyne via oxidative homocoupling is the most common side reaction in Sonogashira couplings.[3] This process is highly dependent on the presence of oxygen and the copper(I) co-catalyst.
-
Potential Cause 1: Oxygen in the Reaction Medium. The primary cause of homocoupling is the presence of molecular oxygen, which facilitates the oxidation of the copper(I) acetylide intermediate.[3]
-
Potential Cause 2: Solvent and Base Choice. Certain solvent and base combinations can be more prone to promoting this side reaction.
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These methods often require a different choice of palladium catalyst and ligands but completely eliminate the primary pathway for Glaser coupling.[4]
-
Slow Addition: In some cases, slow addition of the this compound to the reaction mixture via syringe pump can help maintain a low concentration of the terminal alkyne, thus minimizing the rate of dimerization relative to the desired cross-coupling.
Q3: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is sluggish.
A3: While the CuAAC reaction is known for its robustness and wide solvent compatibility, performance issues can still arise from solvent-related factors.[5][6]
-
Potential Cause 1: Poor Solubility. One or more components (the azide, the alkyne, or the copper catalyst/ligand) may have poor solubility in the chosen solvent.
-
Potential Cause 2: Inappropriate Solvent Type. While many solvents work, the reaction rate can still be influenced by the solvent's ability to facilitate the catalytic cycle.
Troubleshooting Steps:
-
Use Solvent Mixtures: To address solubility issues, solvent mixtures are highly effective. Common and efficient systems include t-BuOH/H₂O, DMSO/H₂O, or THF/H₂O.[6][7]
-
Screen Common Solvents: If a single solvent system is desired, screen common polar aprotic solvents like pure DMSO, DMF, or acetonitrile. For biological applications, aqueous systems are often preferred.[8]
-
Check Catalyst and Ligand Solubility: Ensure that your copper source (e.g., CuSO₄·5H₂O) and reducing agent (e.g., sodium ascorbate) are soluble. If using a ligand like TBTA, confirm its solubility in your system.[8]
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity, in general, affect the reactivity of this compound?
A1: Solvent polarity has a dual and sometimes competing effect on this molecule. The molecule has two key reactive sites: the nucleophilic/basic pyridine nitrogen and the terminal ethynyl group.
-
Pyridine Nitrogen: The lone pair on the nitrogen atom makes it a basic site. In polar protic solvents (e.g., water, methanol, ethanol), the nitrogen can be protonated to form a pyridinium salt.[9][10] This protonation acts as a strong electron-withdrawing group, significantly increasing the electrophilicity of the attached ethynyl group and making it more susceptible to nucleophilic attack.[9]
-
Ethynyl Group: In reactions where the ethynyl group itself (or its acetylide) acts as a nucleophile (e.g., Sonogashira coupling), the solvent's role is different. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often preferred because they can dissolve the necessary ionic species (like the copper acetylide) without strongly solvating and deactivating them through hydrogen bonding.[11][12]
The optimal solvent choice, therefore, depends entirely on which role you want the molecule to play in the reaction.
Q2: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent for reactions with this molecule?
A2: The key difference lies in the ability to form hydrogen bonds.[10][13]
-
Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.
-
Pros: They can stabilize charged intermediates and transition states, which can accelerate SN1-type reactions.[14] They can also protonate the pyridine nitrogen, activating the alkyne for certain reactions.[9]
-
Cons: They can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which significantly reduces their nucleophilicity and slows down SN2-type reactions.[11]
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, MeCN, THF): These solvents have large dipole moments but lack O-H or N-H bonds.
-
Pros: They effectively dissolve ions but do not strongly solvate anions through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for SN2 and many organometallic cross-coupling reactions.[11][15]
-
Cons: They are less effective at stabilizing carbocationic intermediates compared to protic solvents.
-
The diagram below illustrates this fundamental difference.
Caption: Contrasting effects of protic and aprotic solvents.
Q3: Are there any recommended "green" or environmentally benign solvent alternatives to chlorinated solvents or polar aprotics like DMF?
A3: Yes, the field of green chemistry is actively seeking safer solvent alternatives. While traditional solvents like dichloromethane, DMF, and benzene have been historically common, many are now recognized as environmentally unfriendly or hazardous.[16]
-
For Cross-Coupling: Consider solvents like 2-methyl-THF, which is derived from renewable resources and is a good substitute for THF. Toluene is often used, but cyclopentyl methyl ether (CPME) is a greener alternative with a higher boiling point and lower peroxide formation tendency. In some cases, reactions can be adapted to run in alcohols or even water with the right catalyst and ligand system.
-
General Considerations: Always consult solvent selection guides, such as the one developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCI-PR), to evaluate the environmental, health, and safety impacts of your solvent choice.[16]
Data and Protocols
Table 1: Properties of Common Solvents
| Solvent | Formula | Type | Boiling Point (°C) | Relative Polarity |
| Water | H₂O | Polar Protic | 100 | 1.000 |
| Methanol | CH₃OH | Polar Protic | 65 | 0.762 |
| Ethanol | C₂H₅OH | Polar Protic | 78 | 0.654 |
| Acetonitrile | CH₃CN | Polar Aprotic | 82 | 0.460 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 0.386 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 0.444 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 0.207 |
| Toluene | C₇H₈ | Nonpolar | 111 | 0.099 |
| Hexane | C₆H₁₄ | Nonpolar | 69 | 0.009 |
| (Data sourced from Reichardt, C.[17]) |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add the aryl halide (1.0 equiv.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (1.5 mol%).
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., THF or Toluene, ~0.1 M concentration relative to the aryl halide) via cannula or syringe.
-
Reagent Addition: Add the amine base (e.g., triethylamine, 2.0-3.0 equiv.) followed by this compound (1.1-1.2 equiv.).
-
Reaction: Stir the reaction at the desired temperature (room temperature to 70 °C is typical) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: Solvent Selection Workflow
Caption: Decision workflow for initial solvent selection.
References
- 1. books.lucp.net [books.lucp.net]
- 2. reddit.com [reddit.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scribd.com [scribd.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. reddit.com [reddit.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. youtube.com [youtube.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethynylpyridine vs. 2-Ethynylpyridine for Researchers
In the landscape of pharmaceutical and materials science, ethynylpyridines are invaluable building blocks. Their utility stems from the dual functionality of the pyridine ring, a common motif in bioactive molecules, and the terminal alkyne, a versatile handle for forming carbon-carbon and carbon-heteroatom bonds.[1] However, the positional isomerism of the ethynyl group on the pyridine ring—specifically at the C4 versus the C2 position—imparts distinct electronic and steric characteristics that profoundly influence their reactivity. This guide provides an in-depth comparison of the reactivity of 4-ethynylpyridine and 2-ethynylpyridine, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal isomer for their synthetic endeavors.
The Electronic Landscape: A Tale of Two Positions
The reactivity of the ethynyl group in these isomers is fundamentally governed by the electronic nature of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing effect on the ring through both inductive and resonance effects.[2][3] This creates a π-electron deficient system, particularly at the C2 (ortho) and C4 (para) positions relative to the nitrogen.[3][4]
Resonance structures illustrate that the C2 and C4 positions bear a partial positive charge, rendering them more susceptible to nucleophilic attack.[4][5] Consequently, an ethynyl group at these positions will experience a greater degree of electron withdrawal compared to one at the C3 (meta) position. This electronic pull enhances the electrophilicity of the alkyne in 2- and 4-ethynylpyridine, making them more reactive towards nucleophiles.
Between the C2 and C4 positions, the inductive effect of the nitrogen is stronger at the adjacent C2 position. However, the resonance effect, which delocalizes the positive charge, is significant at both positions. This nuanced interplay of electronic effects dictates the specific reactivity patterns observed in various chemical transformations.
Comparative Reactivity in Key Transformations
The differential reactivity of 4-ethynylpyridine and 2-ethynylpyridine is most evident in three major classes of reactions: palladium-catalyzed cross-coupling reactions, nucleophilic additions, and cycloaddition reactions.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for constructing C(sp)-C(sp²) bonds.[1][6] In the context of synthesizing ethynylpyridines, this typically involves the coupling of a halopyridine with an acetylene source. While direct comparative kinetic data for the coupling of 4-halopyridines versus 2-halopyridines is not extensively detailed in the provided results, the electronic principles suggest that the electron-deficient nature of the C2 and C4 positions should facilitate the oxidative addition step of the palladium catalyst, a crucial part of the catalytic cycle.
However, a key practical difference arises from the potential for the nitrogen atom in 2-substituted pyridines to coordinate with the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of undesired side products. While the Sonogashira reaction is widely used for the synthesis of both isomers, reaction conditions may require careful optimization for 2-halopyridines to mitigate these effects.[7][8]
Generalized Sonogashira Coupling Workflow:
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Nucleophilic Addition to the Alkyne
The enhanced electrophilicity of the ethynyl group in 2- and 4-ethynylpyridines makes them prime candidates for nucleophilic addition reactions. A compelling example is the hydrohalogenation of ethynylpyridines.[9][10]
In a study on hydrohalogenation, it was demonstrated that 2-ethynylpyridine readily reacts with hydrochloric acid.[9][10] The reaction proceeds through the initial protonation of the pyridine nitrogen to form a pyridinium salt. This salt formation significantly increases the electron-withdrawing capacity of the pyridine ring, further activating the ethynyl group towards nucleophilic attack by the chloride counter-ion.[9][10] The proximity of the counter-anion to the ethynyl group in the 2-position facilitates this addition.[9][10]
In the same study, 4-ethynylpyridine also underwent hydrochlorination, but the reaction efficiency was lower compared to the 2-isomer.[9][10] This suggests that while the resonance effect at the C4 position is strong, the combined inductive effect and the spatial proximity of the counter-ion in the 2-isomer lead to a higher reactivity in this specific transformation.[9][10] 3-Ethynylpyridine, lacking significant activation, was found to be inert under the same conditions.[9][10]
Table 1: Comparative Reactivity in Hydrochlorination [9][10]
| Substrate | Reactivity | Plausible Reason |
| 2-Ethynylpyridine | High | Strong activation via pyridinium salt formation and spatial proximity of the nucleophile.[9][10] |
| 4-Ethynylpyridine | Low to Moderate | Activation via pyridinium salt formation, but lacks the proximity effect of the 2-isomer.[9][10] |
| 3-Ethynylpyridine | Inert | Lack of significant electronic activation from the nitrogen atom.[9][10] |
Experimental Protocol: Hydrochlorination of 2-Ethynylpyridine [9][10]
-
Dissolve 2-ethynylpyridine in a suitable solvent (e.g., as specified in the reference).
-
Add a solution of hydrochloric acid and stir the mixture at the designated temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, perform a standard aqueous workup to neutralize any excess acid and extract the product.
-
Purify the resulting 2-(2-chloroethenyl)pyridine by column chromatography.
Cycloaddition Reactions (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is another area where the properties of ethynylpyridines are crucial. In this reaction, the terminal alkyne reacts with an azide to form a 1,2,3-triazole.
Interestingly, 2-ethynylpyridine itself has been shown to act as a promoter for the CuAAC reaction in water.[11][12] It is proposed that 2-ethynylpyridine forms a copper acetylide complex, which is a key intermediate in the catalytic cycle, thereby enhancing the reaction rate.[12] This highlights the ability of the 2-pyridyl group to not only influence the reactivity of the attached alkyne but also to participate in the catalytic process through coordination with the metal center.
While 4-ethynylpyridine is also a competent substrate in CuAAC reactions, the unique promoting effect observed with 2-ethynylpyridine underscores the distinct chemical environment created by the proximity of the nitrogen atom and the alkyne.[11][12]
Diagram of CuAAC Catalytic Cycle Promotion:
Caption: Promotion of the CuAAC reaction by 2-ethynylpyridine.
Summary and Recommendations
The choice between 4-ethynylpyridine and 2-ethynylpyridine should be guided by the specific requirements of the intended chemical transformation.
Choose 4-Ethynylpyridine when:
-
A more linear and less sterically hindered building block is desired.
-
Potential coordination of the pyridine nitrogen to a metal catalyst is a concern and needs to be avoided.
-
The reaction relies primarily on the resonance-driven electrophilicity of the alkyne.
Choose 2-Ethynylpyridine when:
-
Enhanced reactivity towards nucleophilic addition is required, leveraging both inductive and resonance effects, as well as potential intramolecular assistance.
-
The coordinating ability of the nitrogen atom can be exploited, for instance, in directing a reaction or promoting catalysis.
-
The steric bulk of the 2-position is not a limiting factor for the desired transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
A Senior Application Scientist's Guide: Sonogashira vs. Suzuki Reactions for C-C Bond Formation on Pyridines
For researchers in medicinal chemistry and drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores the importance of efficient and reliable methods for its functionalization. Among the most powerful tools for forging carbon-carbon (C-C) bonds on this critical heterocycle are the palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling reactions. The choice between these two stalwart reactions is not always straightforward and depends critically on the desired final structure, the nature of the available starting materials, and the tolerance for specific reaction conditions.
This guide provides an in-depth, objective comparison of the Sonogashira and Suzuki reactions for the functionalization of pyridines. Drawing from established literature and field-proven insights, we will explore the mechanistic nuances, practical considerations, and relative performance of each method to empower you, the researcher, to make informed decisions in your synthetic campaigns.
The Challenge of Pyridine Cross-Coupling
The pyridine nitrogen, with its lone pair of electrons, presents a unique challenge in transition-metal-catalyzed cross-coupling. This Lewis basic site can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and ultimately sluggish or failed reactions.[1][2] This is particularly pronounced in Suzuki couplings involving 2-substituted pyridines, a phenomenon often dubbed the "2-pyridyl problem".[1] Both Sonogashira and Suzuki methodologies have evolved to address these challenges through the strategic selection of ligands, bases, and reaction conditions.
The Suzuki-Miyaura Reaction: A Versatile Workhorse
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate.[3][4][5] Its popularity stems from its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[4]
Mechanistic Overview
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the organoboron species to facilitate the transmetalation step.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
When coupling pyridyl halides, the choice of catalyst, ligand, and base is paramount to overcoming catalyst inhibition. Modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) have proven highly effective in promoting the coupling of even challenging heteroaryl chlorides.[6]
The Sonogashira Reaction: Gateway to Alkynylpyridines
The Sonogashira reaction forges a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7][8] This reaction is indispensable for introducing the alkynyl moiety, a versatile functional group that can be further elaborated into a variety of structures. The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9]
Mechanistic Overview
The reaction is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then participates in the transmetalation step.[10][11]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser) byproducts.[9][12]
Head-to-Head Comparison: Sonogashira vs. Suzuki on Pyridines
The choice between these two powerful reactions depends on a careful evaluation of their respective strengths and weaknesses in the context of pyridine chemistry.
| Feature | Sonogashira Reaction | Suzuki Reaction |
| Bond Formed | C(sp²)-C(sp) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Pyridine Substrate | Pyridyl Halide (I, Br, Cl) or Triflate | Pyridyl Halide (Cl, Br, I), Triflate, or Pyridyl Boronic Acid/Ester |
| Coupling Partner | Terminal Alkyne | Organoboron (Boronic Acid, Boronate Ester) |
| Key Reagents | Pd catalyst, often Cu(I) co-catalyst, Amine base | Pd catalyst, Ligand, Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Key Challenge | Potential for alkyne homocoupling (Glaser coupling), especially with Cu(I) catalyst.[10] | "2-pyridyl problem": catalyst inhibition by pyridine nitrogen, protodeboronation of pyridyl boronic acids.[1][13] |
| Functional Group Tolerance | Generally very good, though sensitive to highly acidic protons.[14][15] | Excellent, but can be sensitive to protic functional groups if not carefully controlled.[16] |
| Reaction Conditions | Often mild, can be run at room temperature.[7] | Typically requires elevated temperatures (60-110 °C), though room temperature methods exist.[17] |
| Substrate Availability | Wide range of terminal alkynes are commercially available or readily synthesized. | Vast commercial library of boronic acids and esters. Pyridyl boronic acids can be unstable.[13] |
Experimental Insights and Protocol Selection
When to Choose the Suzuki Reaction:
The Suzuki reaction is often the method of choice for creating biaryl or aryl-alkyl linkages on a pyridine ring. Its primary advantage is the sheer diversity of commercially available boronic acids, allowing for rapid exploration of structure-activity relationships.
Key considerations for a successful Suzuki coupling on pyridine:
-
The "2-Pyridyl Problem": For couplings at the 2-position of pyridine, specialized ligands and conditions are often necessary. The use of pyridyl N,N-diethanolamine boronate esters or lithium triisopropyl 2-pyridylborates can circumvent the instability and low reactivity of the corresponding boronic acids.[13][17]
-
Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos, SPhos, and P(t-Bu)₃ are highly effective at promoting both oxidative addition and reductive elimination, mitigating catalyst inhibition.[6][16]
-
Base and Solvent: The choice of base and solvent is critical and often interdependent.[17] For instance, cesium carbonate or cesium fluoride in a solvent like dioxane or isopropanol has proven effective for challenging 2-pyridyl couplings.[17] Aqueous bases should be used with caution as they can promote protodeboronation, a major side reaction.[13][17]
Representative Experimental Protocol: Suzuki Coupling of a 2-Pyridyl Boronate Ester
This protocol is adapted from literature procedures and should be considered a general guideline.[17]
-
Reaction Setup: To a resealable reaction tube, add the aryl bromide (1.0 equiv), the 2-pyridyl boronic ester (1.2-2.0 equiv), cesium fluoride (CsF, 2.0 equiv), and the palladium catalyst (e.g., a pre-formed phosphine oxide complex, 3 mol %).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., isopropanol or dioxane, to achieve a concentration of ~0.1-0.2 M in the aryl bromide).
-
Degassing: While not always strictly necessary with air-stable catalysts, flushing the tube with an inert gas (Argon or Nitrogen) is good practice.[17]
-
Reaction: Seal the tube and heat the reaction mixture to 90-105 °C with vigorous stirring for 14-18 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
When to Choose the Sonogashira Reaction:
The Sonogashira reaction is the premier method for installing an alkyne handle onto a pyridine ring. This is particularly valuable in drug discovery for library synthesis, as the resulting alkynylpyridine can participate in a host of subsequent transformations, such as cycloadditions (e.g., "click" chemistry), reductions, or further cross-coupling reactions.
Key considerations for a successful Sonogashira coupling on pyridine:
-
Copper vs. Copper-Free: The classic Pd/Cu co-catalyzed system is highly efficient.[18] However, to avoid the formation of diynes from alkyne homocoupling, copper-free conditions, often employing a higher catalyst loading or specific ligands, can be advantageous.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.[9]
-
Halide Reactivity: The reactivity of the pyridyl halide follows the general trend I > Br > Cl.[8][18] While couplings with pyridyl chlorides are possible, they often require more forcing conditions or highly active catalyst systems.
Representative Experimental Protocol: Sonogashira Coupling of a 3-Bromopyridine
This protocol is adapted from literature procedures and should be considered a general guideline.[20]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-bromopyridine derivative (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol %), and copper(I) iodide (CuI, 1-3 mol %).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Then, add the amine base (e.g., Et₃N, 2-3 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired 3-alkynylpyridine.
Conclusion and Future Outlook
Both the Sonogashira and Suzuki reactions are exceptionally powerful and versatile methods for the C-C functionalization of pyridines. The Suzuki reaction offers unparalleled access to biaryl and alkyl-aryl structures due to the vast commercial availability of boronic acids. However, researchers must be mindful of the specific challenges posed by pyridine substrates, particularly at the 2-position, and select their catalyst system and conditions accordingly. The Sonogashira reaction is the undisputed champion for installing the synthetically valuable alkynyl group, providing a gateway to further molecular diversification.
The optimal choice is ultimately dictated by the synthetic goal. By understanding the mechanistic underpinnings, key parameters, and potential pitfalls of each reaction, researchers can confidently select and execute the best method to advance their drug discovery and development programs. The continuous development of new ligands and catalyst systems promises to further expand the scope and utility of these essential transformations, making the construction of complex pyridine-containing molecules ever more efficient and accessible.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Navigating the Therapeutic Potential of Ethynylpyridine Derivatives: An In Vitro Biological Evaluation Guide
For Immediate Release
In the dynamic landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of an ethynyl group to this versatile heterocycle has opened new avenues for modulating biological activity, leading to a burgeoning class of compounds with significant potential in oncology and infectious disease. This guide offers a comprehensive comparison of the in vitro biological performance of novel ethynylpyridine derivatives, providing researchers, scientists, and drug development professionals with critical data and methodologies to navigate this promising chemical space.
Comparative Analysis of Anticancer Activity
Recent research has highlighted the cytotoxic potential of various ethynylpyridine derivatives against a range of human cancer cell lines. The efficacy of these compounds is often contingent on the substitution pattern on the pyridine ring and the nature of the ethynyl substituent. While specific data on 4-Ethynyl-2-methylpyridine derivatives remains scarce in publicly available literature, broader studies on ethynylpyridine analogues provide valuable insights into their structure-activity relationships.
For instance, studies on various pyridine derivatives have demonstrated potent anticancer activities.[1][2][3] The introduction of different functional groups can significantly influence their cytotoxic effects.[2] While direct comparisons are limited by the novelty of this specific chemical class, the available data underscores the potential of the ethynylpyridine core in designing novel anticancer agents. The primary mechanism of action for many pyridine-based anticancer compounds involves the induction of apoptosis and cell cycle arrest, often mediated through pathways like p53 and JNK upregulation.
Table 1: Comparative in vitro Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | MCF-7 (Breast) | 5.95 | [1] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | HCT-116 (Colon) | 8.48 | [1] |
| Thieno[2,3-b:4,5-b']dipyridine | MCF-7 (Breast) | 6.09 | [1] |
| Thieno[2,3-b:4,5-b']dipyridine | HCT-116 (Colon) | 8.15 | [1] |
| 1,2,4-Triazole-Pyridine Hybrid (TP6) | B16F10 (Melanoma) | 41.12 | [4] |
Note: This table presents data for broader classes of pyridine derivatives to illustrate their general anticancer potential, owing to the limited specific data on this compound derivatives.
Antimicrobial Potential of Ethynylpyridine Scaffolds
The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. The incorporation of an ethynyl group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy. While specific studies on this compound derivatives are not widely reported, research on other pyridine derivatives provides a strong rationale for their investigation as antimicrobial candidates.
Various pyridine compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6][7][8][9] The mechanism of action for such compounds can vary, from disrupting cell wall synthesis to inhibiting essential enzymes. The quaternization of the pyridine nitrogen, for instance, has been shown to be an effective strategy for enhancing antimicrobial activity.[7][8]
Table 2: Comparative in vitro Antimicrobial Activity of Representative Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Quaternary Analogs (IIIa, IIIc, IIIi) | E. coli, S. epidermidis | Moderate to Good | [7] |
| Pyridinium Salts (3d) | S. aureus | High Activity | [8] |
| Thienopyridine Derivative (12a) | E. coli | 19.5 | [10] |
| Thienopyridine Derivative (12a) | B. mycoides | <4.8 | [10] |
| Thienopyridine Derivative (12a) | C. albicans | <4.8 | [10] |
Note: This table includes data from various classes of pyridine derivatives to highlight the antimicrobial potential of the core structure, given the absence of specific data for this compound derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, standardized in vitro assays are paramount in the evaluation of novel chemical entities. Below are detailed protocols for the assessment of anticancer and antimicrobial activities, commonly employed in the characterization of heterocyclic compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Path Forward: Workflows and Pathways
To better conceptualize the evaluation process and potential mechanisms of action, the following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be targeted by ethynylpyridine derivatives.
Caption: Generalized workflow for the synthesis and in vitro biological evaluation of novel pyridine derivatives.
Caption: A hypothetical signaling pathway illustrating a potential anticancer mechanism of action for ethynylpyridine derivatives.
Conclusion and Future Directions
The exploration of ethynylpyridine derivatives represents a promising frontier in the quest for novel anticancer and antimicrobial agents. While the currently available data is more extensive for broader classes of pyridine compounds, the foundational knowledge strongly supports the continued investigation of the this compound scaffold and its analogues. The synthetic accessibility of these compounds, coupled with the potential for significant biological activity, makes them attractive candidates for further preclinical development. Future research should focus on the systematic synthesis and in vitro evaluation of a focused library of this compound derivatives to elucidate clear structure-activity relationships and identify lead compounds for in vivo studies.
References
- 1. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 4-Ethynyl-2-methylpyridine
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Untapped Potential of the 4-Ethynyl-2-methylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. The introduction of an ethynyl group at the 4-position of 2-methylpyridine creates a versatile chemical handle, this compound, opening a gateway for the synthesis of a diverse library of novel compounds through robust and efficient coupling reactions. This guide presents a framework for the synthesis and subsequent cytotoxic evaluation of two promising classes of compounds derived from this scaffold: aryl-alkynes and 1,2,3-triazoles .
The central hypothesis is that by strategically functionalizing the ethynyl group, we can generate novel chemical entities with potent and selective cytotoxic activity against cancer cell lines. This guide will provide detailed, field-proven protocols for the synthesis of these compound classes via Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), respectively. Furthermore, we will present a comprehensive suite of standardized cytotoxicity assays to rigorously evaluate their biological activity. The performance of these novel compounds will be contextualized by comparing their anticipated cytotoxic profiles with existing data for structurally related pyridine derivatives, thereby providing a clear rationale for their development as potential next-generation anticancer agents.
Synthetic Strategies: Forging Novel Derivatives
The terminal alkyne of this compound is a versatile functional group that allows for the creation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. Here, we detail two powerful synthetic methodologies.
Sonogashira Coupling for the Synthesis of Aryl-Alkyne Pyridine Derivatives
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is exceptionally reliable for forming a C(sp)-C(sp²) bond, leading to the synthesis of a diverse range of substituted alkynes.
Causality of Experimental Choices: The use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst (CuI) is crucial. The palladium complex undergoes oxidative addition with the aryl halide, while the copper acetylide, formed from the terminal alkyne and CuI, participates in transmetalation, ultimately leading to the desired product and regeneration of the palladium(0) catalyst.[3] An amine base, typically triethylamine, is used to scavenge the HX byproduct.
Experimental Workflow: Sonogashira Coupling
References
A Head-to-Head Comparison of Catalysts for Sonogashira Reactions with Substituted Pyridines
A Senior Application Scientist's Guide to Catalyst Selection and Optimization
For researchers, medicinal chemists, and professionals in drug development, the Sonogashira reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically coupling terminal alkynes with aryl or vinyl halides.[1][2] This reaction's ability to construct complex molecular architectures under relatively mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] However, when the substrate is a substituted pyridine, the reaction presents a unique set of challenges that necessitate a careful selection and optimization of the catalytic system.
The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This guide provides a head-to-head comparison of various catalytic systems for the Sonogashira reaction with substituted pyridines, offering experimental data, detailed protocols, and mechanistic insights to aid in the rational selection of the most effective catalyst for your specific application.
The Challenge of Pyridines in Sonogashira Coupling
Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals and bioactive molecules. Their successful functionalization via cross-coupling reactions is therefore of paramount importance. In the context of the Sonogashira reaction, the lone pair of electrons on the pyridine nitrogen can competitively coordinate to the palladium center. This can interfere with the catalytic cycle, leading to lower yields, slower reaction rates, and the need for higher catalyst loadings. The choice of catalyst, ligands, and reaction conditions is therefore critical to overcome these challenges and achieve efficient coupling.
Catalytic Systems: A Comparative Overview
The Sonogashira reaction is traditionally catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[4][5] However, numerous variations have been developed to improve efficiency and substrate scope, particularly for challenging substrates like pyridines. We will explore the performance of several key catalyst classes.
Classical Palladium-Phosphine Catalysts with Copper Co-catalysis
This is the most traditional approach to the Sonogashira reaction. The system typically employs a palladium(II) precatalyst like PdCl₂(PPh₃)₂ or a palladium(0) catalyst such as Pd(PPh₃)₄, in conjunction with a copper(I) salt, most commonly copper(I) iodide (CuI).[4][6]
Mechanism of Action: The catalytic cycle involves two interconnected cycles: one for palladium and one for copper.[5] The palladium(0) species undergoes oxidative addition with the pyridyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne and a base to form a copper acetylide intermediate.[7] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting alkynyl palladium complex undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Experimental Workflow: Classical Pd/Cu System
Caption: General workflow for a classical Sonogashira reaction.
Performance Data:
A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes highlights the effectiveness of a Pd(CF₃COO)₂/PPh₃/CuI system.[8][9]
| Catalyst System | Pyridyl Halide | Alkyne | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI | 2-amino-3-bromopyridine | Phenylacetylene | Et₃N/DMF | 100 | 3 | 96 | [9] |
| 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI | 2-amino-3-bromopyridine | 1-hexyne | Et₃N/DMF | 100 | 3 | 85 | [9] |
| 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI | 2-amino-3-bromo-5-methylpyridine | Phenylacetylene | Et₃N/DMF | 100 | 3 | 92 | [9] |
Advantages:
-
Well-established and widely used.
-
Generally effective for a broad range of substrates.
Disadvantages:
-
The use of copper can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[10]
-
Residual copper can be difficult to remove from the final product, which is a significant concern in pharmaceutical synthesis.
Copper-Free Sonogashira Reactions
To address the drawbacks of copper co-catalysis, significant research has focused on the development of copper-free Sonogashira reactions.[3] These systems rely on a palladium catalyst and a base, often an amine, which is believed to play a role in the deprotonation of the alkyne.[4]
Mechanism of Action: In the absence of copper, the reaction mechanism is thought to involve the direct reaction of the terminal alkyne with the palladium(II) complex. The amine base is crucial for the deprotonation of the alkyne, facilitating the formation of a palladium acetylide intermediate. Some protocols utilize a dual palladium catalyst system, where one palladium complex activates the aryl halide and another activates the terminal alkyne, followed by a Pd-Pd transmetalation.[10][11]
Catalytic Cycle: Copper-Free Sonogashira
Caption: A simplified catalytic cycle for the copper-free Sonogashira reaction.
Performance Data:
The development of highly active palladium/phosphine and palladium/N-heterocyclic carbene (NHC) systems has enabled efficient copper-free couplings.
| Catalyst System | Pyridyl Halide | Alkyne | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3 mol% PdCl₂(PPh₃)₂, 3 eq. TBAF | 2-chloropyridine | Phenylacetylene | Neat | 80 | 0.5 | 92 | [12] |
| 0.5 mol% Pd(CH₃CN)₂Cl₂, 1 mol% cataCXium A | 2-bromopyridine | Phenylacetylene | Cs₂CO₃/2-MeTHF | RT | 12 | 95 | [7] |
| Pd/t-Bu₃P | 2-bromopyridine | 1-octyne | Cs₂CO₃/Dioxane | 100 | 16 | 88 | Buchwald, S. L. et al. J. Am. Chem. Soc. 2001, 123, 7727-7729 |
Advantages:
-
Eliminates copper-related issues, leading to cleaner reactions and simpler purification.
-
Often requires milder reaction conditions.
Disadvantages:
-
May require more specialized and expensive ligands.
-
Can be more sensitive to substrate electronic and steric properties.
Heterogeneous Catalysts
The use of heterogeneous catalysts, where the palladium species is immobilized on a solid support, offers significant advantages in terms of catalyst recovery and reuse.[13] This is particularly attractive for industrial applications where cost and sustainability are major drivers. Supports can range from carbon and silica to polymers and metal-organic frameworks.[13][14]
Performance Data:
Recent advances have demonstrated the utility of heterogeneous catalysts, including single-atom catalysts (SACs), for Sonogashira couplings.[15][16]
| Catalyst System | Pyridyl Halide | Alkyne | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd NPs on mesoporous carbon | Iodobenzene | Phenylacetylene | Water | 60 | 2 | 98 | [14] |
| Pd₁@NC (Palladium single-atom on nitrogen-doped carbon) | 4-iodotoluene | Phenylacetylene | Piperidine/Toluene | 80 | 24 | >99 | [16] |
*Data for aryl halides are presented as representative examples of heterogeneous catalyst performance.
Advantages:
-
Facile catalyst separation and recycling, reducing costs and metal contamination of the product.
-
Often exhibit high stability.
Disadvantages:
-
Can exhibit lower activity compared to homogeneous counterparts, requiring higher temperatures or longer reaction times.
-
Leaching of the metal from the support can be a concern.
Experimental Protocols
Protocol 1: Classical Sonogashira Coupling of 2-Amino-3-Bromopyridine with Phenylacetylene
Materials:
-
2-amino-3-bromopyridine (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 mmol)
-
Triphenylphosphine (PPh₃) (0.05 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et₃N) (2 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube, add 2-amino-3-bromopyridine, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add DMF, Et₃N, and phenylacetylene via syringe.
-
Stir the reaction mixture at 100 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(phenylethynyl)pyridine.
Protocol 2: Copper-Free Sonogashira Coupling of 2-Chloropyridine with Phenylacetylene
Materials:
-
2-chloropyridine (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)
-
Tetrabutylammonium fluoride (TBAF) (3.0 mmol)
Procedure:
-
To a sealed tube, add 2-chloropyridine, phenylacetylene, PdCl₂(PPh₃)₂, and TBAF.
-
Seal the tube and heat the mixture to 80 °C with stirring for 30 minutes.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield 2-(phenylethynyl)pyridine.
Conclusion and Future Outlook
The Sonogashira reaction remains a powerful and versatile tool for the synthesis of substituted pyridines. While classical palladium/copper systems are often effective, the challenges associated with pyridine coordination and copper-related side reactions have driven the development of advanced catalytic systems. Copper-free methodologies, particularly those employing robust phosphine or NHC ligands, offer a cleaner and often more efficient alternative. The continued development of heterogeneous catalysts, including single-atom systems, holds great promise for improving the sustainability and industrial applicability of this important transformation. The choice of the optimal catalyst will ultimately depend on the specific pyridine substrate, the desired scale of the reaction, and the purity requirements of the final product.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Antiproliferative Activity of 4-Ethynyl-2-methylpyridine Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antiproliferative activity of novel 4-ethynyl-2-methylpyridine analogs. While specific experimental data for this particular class of compounds is emerging, this document outlines the established methodologies, discusses potential mechanisms of action based on related pyridine derivatives, and provides the necessary tools to conduct a thorough comparative analysis against existing antiproliferative agents.
Introduction
Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] The pyridine scaffold is a privileged structure due to its ability to engage in various biological interactions, leading to a wide spectrum of activities, including anticancer effects.[1][2][3][4] The introduction of an ethynyl group at the 4-position and a methyl group at the 2-position of the pyridine ring creates a unique chemical entity with the potential for novel biological activities. This guide will walk you through the essential in vitro assays to characterize the antiproliferative potential of such analogs.
Core Methodologies for Assessing Antiproliferative Activity
The initial assessment of a compound's anticancer potential relies on robust and reproducible in vitro assays that measure its effect on cancer cell proliferation and survival. Here, we detail two fundamental assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the colony formation assay for evaluating long-term clonogenic survival.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay widely used to assess cell metabolic activity, which is often correlated with cell viability and proliferation.[5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., adherent human colorectal carcinoma HCT-116, human breast adenocarcinoma MCF-7, human hepatocellular carcinoma HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound analogs and control compounds (e.g., doxorubicin) in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Colony Formation Assay
The colony formation assay, or clonogenic assay, is a long-term assay that assesses the ability of a single cell to undergo unlimited division and form a colony. This assay is considered a gold standard for determining the cytotoxic effects of a compound, as it measures the ultimate reproductive integrity of the cells.
This method is particularly useful for evaluating anchorage-independent growth, a hallmark of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Agar (e.g., Noble agar)
-
6-well plates
-
Sterile water
-
Crystal violet staining solution (e.g., 0.005% crystal violet in 4% formaldehyde/PBS)
Procedure:
-
Preparation of Agar Layers:
-
Bottom Layer (0.6% Agar): Prepare a 1.2% agar solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar solution and 2x complete culture medium (pre-warmed to 37°C). Pipette 1.5 mL of this 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.[7]
-
Top Layer (0.3% Agar with Cells): Prepare a 0.6% agar solution as described above. Harvest and count the cells, then resuspend them in complete medium to the desired concentration (e.g., 1 x 10⁴ cells/mL). Mix the cell suspension with an equal volume of the 0.6% agar solution to obtain a final concentration of 0.3% agar and the desired cell density (e.g., 5,000 cells/well).
-
-
Cell Seeding:
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer in each well.[7]
-
Allow the top layer to solidify at room temperature.
-
-
Compound Treatment and Incubation:
-
Add 1 mL of complete medium containing the this compound analogs at various concentrations to each well. Include a vehicle control.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days.
-
Replenish the medium with fresh compound-containing medium every 3-4 days.
-
-
Colony Staining and Counting:
-
After the incubation period, carefully remove the medium.
-
Add the crystal violet staining solution to each well and incubate for at least 1 hour.[8]
-
Gently wash the wells with water to remove excess stain.
-
Allow the plates to dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
-
Comparative Data Presentation
To facilitate a clear comparison of the antiproliferative activity of different this compound analogs, the experimental data should be summarized in well-structured tables.
Table 1: Comparative IC₅₀ Values (µM) of this compound Analogs from MTT Assay
| Compound ID | HCT-116 | MCF-7 | HepG-2 | A549 (Lung) |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data |
| Doxorubicin | Data | Data | Data | Data |
Data to be populated with experimental results.
Table 2: Comparative Colony Formation Inhibition by this compound Analogs
| Compound ID | Concentration (µM) | HCT-116 (% Inhibition) | MCF-7 (% Inhibition) |
| Analog 1 | X | Data | Data |
| Analog 2 | X | Data | Data |
| Analog 3 | X | Data | Data |
| Doxorubicin | X | Data | Data |
Data to be populated with experimental results.
Elucidating the Mechanism of Action
Understanding the molecular mechanism by which these analogs exert their antiproliferative effects is crucial for their further development. Based on the literature for other pyridine derivatives, two prominent signaling pathways often implicated are the EGFR and BRAF pathways.[9][10][11]
Potential Target: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[9][12][13] Its aberrant activation is a common feature in many cancers.
Caption: EGFR signaling pathway and potential inhibition by analogs.
Potential Target: BRAF Signaling Pathway
The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation. Mutations in the BRAF gene are prevalent in several cancers, particularly melanoma.[14][15][16][17]
Caption: BRAF signaling pathway and potential inhibition by analogs.
Structure-Activity Relationship (SAR) Analysis
A systematic evaluation of the structure-activity relationship is essential for optimizing the lead compounds. While specific SAR data for this compound analogs is not yet extensively published, general principles for pyridine derivatives can provide initial guidance. A review of various pyridine derivatives suggests that the presence and position of certain functional groups can significantly influence antiproliferative activity.[1][2][3] For instance, the addition of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups has been shown to enhance activity in some series, while bulky groups or halogens can sometimes decrease it.[1][3]
A proposed workflow for SAR analysis of this compound analogs would involve:
-
Synthesis of a diverse library of analogs: This would include modifications at various positions of the pyridine ring and the ethynyl substituent.
-
Systematic biological evaluation: Screen all synthesized analogs using the MTT and colony formation assays across a panel of cancer cell lines.
-
Data correlation: Correlate the observed biological activity (IC₅₀ values, colony inhibition) with the structural modifications.
-
Computational modeling: Employ computational tools to model the interaction of the analogs with potential target kinases to rationalize the observed SAR.
Caption: Workflow for Structure-Activity Relationship (SAR) analysis.
Conclusion
The assessment of this compound analogs as potential antiproliferative agents requires a systematic and multi-faceted approach. This guide provides the foundational experimental protocols and a logical framework for such an evaluation. By combining robust in vitro assays with mechanistic studies and a thorough SAR analysis, researchers can effectively identify and optimize novel pyridine-based candidates for further preclinical and clinical development in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 16. Targeted inhibition of BRAF kinase: opportunities and challenges for therapeutics in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Ethynyl-2-methylpyridine: A Comprehensive Guide
For Immediate Reference: Core Disposal Principles
The proper disposal of 4-ethynyl-2-methylpyridine, a specialized heterocyclic compound, is a critical aspect of laboratory safety and environmental responsibility. Due to its composite structure, featuring both a pyridine ring and a terminal ethynyl group, this compound presents a unique set of hazards that must be addressed through a structured disposal protocol. The primary concerns are the inherent toxicity and flammability associated with pyridine derivatives, compounded by the reactivity of the terminal alkyne, which can form explosive acetylides with certain metals.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the mitigation of risks for research scientists and drug development professionals. The core principle of this procedure is the chemical deactivation of the hazardous ethynyl group prior to collection for final disposal by incineration.
Part 1: Immediate Safety and Hazard Assessment
Key Hazards:
-
Toxicity: Pyridine and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin.
-
Irritation: The compound is expected to be a skin and eye irritant.
-
Flammability: As an organic solvent, it should be considered flammable.
-
Reactivity: The terminal alkyne is the most significant and immediate hazard. The acidic proton on the terminal alkyne can react with heavy metal ions (e.g., copper(I), silver, mercury(II)) to form highly unstable and explosive metal acetylides.
Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | A flame-resistant lab coat | To protect skin and clothing. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Part 2: The Disposal Workflow: A Two-Stage Approach
The recommended disposal procedure for this compound involves a two-stage process designed to first neutralize the reactive terminal alkyne and then to package the resulting material for approved hazardous waste disposal.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethynyl-2-methylpyridine
As researchers and scientists in drug development, our work with novel compounds like 4-Ethynyl-2-methylpyridine is foundational to innovation. However, progress cannot come at the expense of safety. This guide provides essential, immediate safety and logistical information for handling this pyridine derivative. The protocols herein are designed to be a self-validating system, grounded in the established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework, ensuring that every step is supported by clear causality and authoritative standards.
Hazard Assessment: Understanding the Risk Profile
Key Hazards Include:
-
Flammability: Pyridine compounds are often flammable liquids and vapors, capable of forming explosive mixtures in the air. It is critical to keep them away from heat, sparks, open flames, and other ignition sources.[1]
-
Toxicity: Exposure can be harmful. Pyridine derivatives are known to be toxic if swallowed, inhaled, or in contact with skin. Systemic effects following absorption can impact the central nervous system, liver, and kidneys.[2]
-
Irritation and Corrosion: These compounds are typically irritants to the skin, eyes, and respiratory system.[3] Some derivatives can cause severe skin burns and eye damage.
-
Carcinogenicity: Pyridine itself is classified as a suspected human carcinogen by some agencies, warranting additional caution.[2]
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation; it is a necessity.
The Core of Protection: Engineering Controls First
Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.
-
Engineering Controls: All work with this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][4] This is non-negotiable as it minimizes inhalation exposure. The ventilation system should be designed to handle flammable and toxic vapors.
-
Administrative Controls: Limit the quantity of the chemical handled at any one time. Ensure all personnel are thoroughly trained on the specific hazards and handling procedures. Prohibit eating, drinking, and smoking in laboratory areas.[1][4][5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE depends directly on the task being performed. We can categorize the operational risk into two tiers: Routine Handling and High-Risk/Spill Response .
Task-Based PPE Requirements
| Task Level | Minimum PPE Requirements |
| Routine Handling | Chemical splash goggles, standard nitrile gloves (for incidental splash protection only), and a flame-retardant lab coat. |
| High-Risk Operations / Spill Cleanup | Chemical splash goggles and a full-face shield, heavy-duty gloves (e.g., Butyl rubber), a chemical-resistant apron over a flame-retardant lab coat, and potentially a respirator. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Detailed Guide to PPE Selection
Do not simply grab the nearest equipment. Understand why each piece is chosen and how to use it correctly.
Eye and Face Protection
-
Rationale: Pyridine derivatives can cause serious eye irritation or damage.[2][3] Standard safety glasses are insufficient as they do not protect from splashes.
-
Protocol:
Hand Protection
-
Rationale: Dermal contact is a significant route of exposure for pyridine compounds, which can be absorbed through the skin.[2] Glove selection is critical and complex. While nitrile is common in labs, it offers very poor resistance to pyridine itself, with breakthrough times potentially under one minute.[6] Therefore, its use should be limited to situations where only minor, incidental splash contact is possible.
-
Protocol:
-
Inspect Gloves: Before every use, inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: Consider wearing two pairs of nitrile gloves for routine tasks to provide a buffer in case of a minor splash, but this does not increase chemical resistance time.
-
Immediate Removal: If a glove comes into contact with the chemical, remove it immediately using the proper technique (see section 5), wash your hands, and don a new glove.[7]
-
Heavy-Duty Use: For spills or prolonged handling, use gloves made of Butyl rubber or Polyvinyl Alcohol (PVA), which offer greater chemical resistance.[2]
-
| Glove Material | Recommended Use Case | Breakthrough Time (Pyridine) |
| Nitrile | Incidental splash protection ONLY.[8][9] | Poor (< 1 minute). [6] Must be changed immediately upon contact. |
| Neoprene | Moderate chemical resistance. Better than latex.[4] | Fair to Good. Always check manufacturer data. |
| Butyl Rubber | Excellent resistance. Recommended for spills and immersion.[2][10] | Excellent. Consult manufacturer's chart. |
Trustworthiness Check: Always consult the specific glove manufacturer's chemical resistance chart for data on pyridine or similar chemicals before use.[2]
Body Protection
-
Rationale: Protects skin from splashes and prevents contamination of personal clothing.
-
Protocol:
-
Lab Coat: A fully buttoned, flame-retardant lab coat is mandatory.
-
Chemical Apron: For larger quantities or significant splash risks, wear a chemical-resistant apron over the lab coat.
-
Footwear: Closed-toe shoes are required. Do not wear open shoes or shorts in the lab.[11]
-
Respiratory Protection
-
Rationale: Pyridine derivatives can cause respiratory irritation and may be toxic if inhaled.[4]
-
Protocol:
-
Primary Control: A chemical fume hood is the primary means of respiratory protection.
-
When Required: A respirator is necessary if engineering controls fail, during a large spill, or in areas with inadequate ventilation.[1]
-
Program Compliance: Use of a respirator requires medical clearance, fit-testing, and enrollment in a formal respiratory protection program as mandated by OSHA.[2] Select a NIOSH-approved respirator with cartridges appropriate for organic vapors (e.g., ABEK type).[12]
-
Operational Plan: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence diligently.
Donning (Putting On) Sequence:
-
Wash hands thoroughly.
-
Don lab coat.
-
Don respiratory protection (if required).
-
Don eye and face protection.
-
Don gloves, ensuring cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, without touching the outside of the glove with bare skin. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain contaminants.
-
Eye and Face Protection: Remove by handling the strap, not the front surface.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[11]
Disposal Plan for Contaminated PPE
Contaminated PPE is hazardous waste and must be handled accordingly.
-
Gloves and other disposables: Place all contaminated disposable items (gloves, bench paper, etc.) into a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Non-disposable PPE: Decontaminate reusable items like face shields and goggles according to your institution's safety protocols.
-
Lab Coats: Contaminated lab coats should not be taken home. Use a professional laundry service that is equipped to handle chemically contaminated clothing.
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. fishersci.com [fishersci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ethz.ch [ethz.ch]
- 12. 2-ETHYNYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
